molecular formula C9H13ClN2O B1522125 4-(aminomethyl)-N-methylbenzamide hydrochloride CAS No. 1158467-80-1

4-(aminomethyl)-N-methylbenzamide hydrochloride

Cat. No.: B1522125
CAS No.: 1158467-80-1
M. Wt: 200.66 g/mol
InChI Key: NLKLSWPOAFKYKN-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-(aminomethyl)-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKLSWPOAFKYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164648-64-0, 1158467-80-1
Record name 4-(Aminomethyl)-N-methylbenzamide hydrochloride
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Record name 4-(aminomethyl)-N-methylbenzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and chemical development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful discovery, development, and formulation are built. These properties govern a molecule's behavior from initial synthesis to its ultimate biological effect. This guide provides a detailed technical overview of 4-(aminomethyl)-N-methylbenzamide hydrochloride (CAS No: 1158467-80-1), a substituted benzamide derivative.[1]

The presence of a primary amine, a secondary amide, and an aromatic ring, combined with its formulation as a hydrochloride salt, presents a unique set of characteristics that are critical for researchers, medicinal chemists, and formulation scientists to comprehend. This document will delve into the core physicochemical attributes of this compound, offering not just data, but the scientific rationale behind the analytical methodologies used for their determination.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the starting point for all further investigation. The structural features of this compound dictate its chemical reactivity, physical behavior, and potential biological interactions.

  • IUPAC Name: 4-(aminomethyl)-N-methylbenzamide;hydrochloride[1]

  • Molecular Formula: C₉H₁₃ClN₂O[1][2][3]

  • Molecular Weight: 200.66 g/mol [1]

  • Chemical Structure:

Chemical structure of this compound

The molecule consists of a central benzene ring substituted at the 1- and 4- positions. The C1 position carries an N-methylcarboxamide group, while the C4 position is substituted with an aminomethyl group. As a hydrochloride salt, the primary amine of the aminomethyl group is protonated (NH₃⁺), forming an ionic bond with the chloride anion (Cl⁻). This salt formation is a common strategy in drug development to enhance the solubility and stability of basic compounds.

Key Structural Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 1158467-80-1[1]
PubChem CID 45791996[1]
InChI 1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H[1]
InChIKey NLKLSWPOAFKYKN-UHFFFAOYSA-N[1]
SMILES CNC(=O)C1=CC=C(C=C1)CN.Cl[1]

Core Physicochemical Properties

The physical and chemical properties of a compound are interdependent and collectively determine its suitability for a given application. For pharmaceutical candidates, these properties influence absorption, distribution, metabolism, and excretion (ADME).

Physical State and Appearance

This compound is typically supplied as a solid at room temperature. The exact morphology (e.g., crystalline powder, amorphous solid) can influence properties like dissolution rate and stability. Vendor-supplied information often describes it as a solid, but detailed crystallographic analysis would be required for definitive characterization.

Solubility

Theoretical Insight: The solubility of this compound is expected to be significantly influenced by pH. The hydrochloride salt form suggests good aqueous solubility. In aqueous media, the salt will dissociate. The primary ammonium group (-CH₂NH₃⁺) is acidic, while the amide group is generally neutral but can be hydrolyzed under strong acidic or basic conditions. Therefore, solubility will be highest at acidic to neutral pH and is expected to decrease as the pH increases and the primary amine is deprotonated to its less soluble free base form.

Dissociation Constant (pKa)

Theoretical Insight: The pKa value is a critical parameter that quantifies the acidity or basicity of a molecule. For this compound, the most relevant pKa is that of the protonated primary amine (-CH₂NH₃⁺). This value will dictate the ionization state of the molecule at different physiological pH values, which in turn affects its membrane permeability and receptor binding. Based on similar benzylamine structures, the pKa is anticipated to be in the range of 9-10. A predicted pKa for the parent compound is approximately 15.15, which likely corresponds to the amide N-H proton and is less relevant to aqueous solubility.[4]

Experimental Determination: Potentiometric titration or UV-spectrophotometry are standard methods for accurately determining the pKa. A detailed protocol is outlined in Section 3.

Melting Point

The melting point is a key indicator of purity and lattice energy of a crystalline solid. A sharp melting range typically indicates high purity. Due to the lack of experimentally determined public data for this specific compound, data for a structurally similar compound, Methyl 4-(aminomethyl)benzoate hydrochloride, shows a melting point of approximately 243 °C with decomposition.[5] This suggests that the title compound will also have a relatively high melting point, characteristic of an organic salt.

Analytical Characterization Workflows

A robust analytical workflow is essential to confirm the identity, purity, and properties of any research compound. The causality for this multi-step approach is to build a self-validating dataset, where orthogonal techniques confirm the findings of one another.

References

The Versatile Scaffold: A Technical Guide to the Mechanisms of Action of 4-(Aminomethyl)-N-methylbenzamide Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(aminomethyl)-N-methylbenzamide hydrochloride, not as a singular therapeutic agent, but as a foundational scaffold in modern medicinal chemistry. We will dissect how this versatile chemical structure has been ingeniously modified to create potent and selective inhibitors of crucial enzyme families implicated in oncogenesis and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action for key derivatives targeting tyrosine kinases, histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). We will delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols to empower further research and development of novel therapeutics based on this privileged scaffold.

Introduction: The 4-(Aminomethyl)benzamide Core as a Privileged Scaffold

In the landscape of drug discovery, certain chemical motifs, often referred to as "privileged scaffolds," repeatedly appear in the structures of biologically active compounds. These scaffolds possess favorable pharmacokinetic properties and provide a three-dimensional framework that can be readily functionalized to interact with a variety of biological targets. The 4-(aminomethyl)-N-methylbenzamide core is a prime example of such a scaffold. Its inherent structural features, including a flexible aminomethyl linker and an amide bond, allow for diverse chemical modifications, enabling the synthesis of libraries of compounds with distinct pharmacological profiles. This guide will illuminate the mechanistic diversity achievable from this single, elegant starting point.

Tyrosine Kinase Inhibition: A Targeted Approach to Cancer Therapy

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. Aberrant activation of RTKs is a common driver of cancer. Derivatives of the 4-(aminomethyl)benzamide scaffold have been successfully developed as potent tyrosine kinase inhibitors.

Mechanism of Action

These inhibitors are typically designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase domain. By occupying this site, they prevent the phosphorylation of tyrosine residues on the kinase itself and on downstream signaling proteins, thereby blocking the signal transduction cascade that promotes tumor cell proliferation and survival.[1][2][3]

The 4-(aminomethyl)benzamide moiety often serves as a flexible linker, allowing the molecule to adopt a favorable conformation within the ATP-binding site.[1][2] Modifications to the terminal amine and the benzamide ring are crucial for achieving high affinity and selectivity for specific tyrosine kinases, such as EGFR, HER-2, and Bcr-Abl.[1] For example, the addition of a (trifluoromethyl)benzene ring has been shown to yield highly potent EGFR inhibitors.[1][2]

Signaling Pathway: Tyrosine Kinase Inhibition

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream_Signaling Activates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor 4-(aminomethyl)benzamide Derivative Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Phosphorylation (Blocked by Inhibitor) Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Inhibition of RTK signaling by a 4-(aminomethyl)benzamide derivative.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to assess the inhibitory activity of a novel compound against a specific tyrosine kinase.

Materials:

  • Purified recombinant tyrosine kinase

  • Specific peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4][5]

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Overexpression of certain HDACs is observed in many cancers. The 4-(aminomethyl)benzamide scaffold has been instrumental in developing selective HDAC inhibitors, particularly for HDAC6.

Mechanism of Action

HDAC inhibitors typically consist of three key components: a zinc-binding group, a linker, and a cap group that interacts with the rim of the active site. In derivatives of 4-(aminomethyl)-N-hydroxybenzamide, the hydroxamic acid moiety acts as the zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.[6][7] The 4-(aminomethyl)benzamide core serves as the linker. The selectivity for HDAC6 is attributed to the benzylic spacer more effectively accessing the wider active site channel of HDAC6 compared to other HDAC isoforms.[6][7] Inhibition of HDAC activity leads to histone hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor genes.

Experimental Workflow: HDAC Inhibition Analysis

HDAC_Inhibition_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Enzymatic_Assay Fluorometric HDAC Enzymatic Assay Determine_IC50 Determine IC50 & Selectivity Enzymatic_Assay->Determine_IC50 Cell_Culture Treat Cancer Cells with Benzamide Derivative Determine_IC50->Cell_Culture Western_Blot Western Blot for Acetylated Histones/Tubulin Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, XTT) Cell_Culture->Cell_Viability Gene_Expression Gene Expression Analysis (e.g., qPCR for p21) Cell_Culture->Gene_Expression Compound 4-(aminomethyl)benzamide HDACi Derivative Compound->Enzymatic_Assay

Caption: Workflow for evaluating a novel HDAC inhibitor.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a method for measuring the in vitro inhibitory activity of compounds on HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Test compound

  • Developer solution (containing a protease and a stop inhibitor like Trichostatin A)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and diluted HDAC enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Signal Development: Add the developer solution to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[8][9][10]

DNA Methyltransferase (DNMT) Inhibition: Reversing Epigenetic Silencing

DNA methylation is another critical epigenetic modification where methyl groups are added to DNA, typically at CpG sites, leading to gene silencing. Aberrant hypermethylation of tumor suppressor genes is a hallmark of cancer. The 4-(aminomethyl)benzamide scaffold has also been explored for the development of non-nucleoside DNMT inhibitors.

Mechanism of Action

Non-nucleoside DNMT inhibitors, unlike their nucleoside analog counterparts that get incorporated into DNA, are thought to bind directly to the DNMT enzyme.[11] Molecular modeling studies suggest that these inhibitors can occupy the substrate-binding pocket or allosteric sites, preventing the enzyme from binding to DNA or catalyzing the methyl transfer reaction.[12][13] By inhibiting DNMTs, these compounds can lead to the demethylation and re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[14]

Experimental Protocol: Colorimetric DNMT Inhibition Assay

This ELISA-like assay measures the activity of DNMTs by detecting the methylation of a DNA substrate.

Materials:

  • Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A)

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • DNA substrate-coated 96-well plate

  • Test compound

  • Capture antibody (anti-5-methylcytosine)

  • HRP-conjugated detection antibody

  • Colorimetric substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Reaction Setup: To the DNA-coated wells, add the DNMT enzyme, SAM, and the test compound at various concentrations.

  • Methylation Reaction: Incubate the plate at 37°C to allow for DNA methylation.

  • Washing: Wash the wells to remove non-bound components.

  • Antibody Incubation: Add the anti-5-methylcytosine capture antibody, followed by the HRP-conjugated detection antibody, with washing steps in between.

  • Color Development: Add the colorimetric substrate and incubate until a sufficient color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance is proportional to the DNMT activity. Calculate the percentage of inhibition and determine the IC₅₀ value.[15][16][17]

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on 4-(aminomethyl)benzamide derivatives has generated a wealth of structure-activity relationship (SAR) data. For instance, in the context of HDAC inhibitors, the nature of the "cap" group has a significant impact on selectivity, with certain hydrophobic groups favoring HDAC6 inhibition.[6][7] For tyrosine kinase inhibitors, substitutions on the aromatic rings are critical for achieving potency against specific kinases.[1][2] A comprehensive understanding of these SAR principles is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[18][19]

Future research will likely focus on:

  • Multi-target inhibitors: Designing single molecules that can inhibit multiple key targets in a signaling pathway.

  • PROTACs: Utilizing the 4-(aminomethyl)benzamide scaffold to develop Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of target proteins.

  • Improved Drug-like Properties: Optimizing the scaffold to enhance solubility, cell permeability, and metabolic stability.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability has enabled the development of a diverse range of enzyme inhibitors with significant therapeutic potential. This guide has provided a comprehensive overview of the mechanisms of action of its key derivatives targeting tyrosine kinases, HDACs, and DNMTs, along with detailed experimental protocols to facilitate further research. By understanding the intricate interplay between chemical structure and biological function, the scientific community can continue to leverage this versatile scaffold to design novel and effective therapies for a multitude of diseases.

References

Unlocking the Therapeutic Potential of the 4-(Aminomethyl)benzamide Scaffold: A Technical Guide to Known Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-(Aminomethyl)benzamide Core

The compound 4-(aminomethyl)-N-methylbenzamide hydrochloride, while not extensively studied as a standalone agent, belongs to a class of compounds centered around the versatile 4-(aminomethyl)benzamide core structure. This scaffold has proven to be a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its inherent structural features allow for modifications that can be tailored to interact with various biological targets, making it a subject of significant interest in medicinal chemistry and drug development. This guide provides an in-depth analysis of the known biological targets of molecules derived from the 4-(aminomethyl)benzamide core, offering insights into their mechanisms of action and the experimental approaches used to elucidate them.

Known Biological Targets and Mechanisms of Action

Research into derivatives of the 4-(aminomethyl)benzamide scaffold has revealed a spectrum of biological activities, implicating this chemical moiety in the modulation of several key cellular processes. The primary targets identified to date fall into the categories of enzymes involved in epigenetic regulation, viral entry, and cellular signaling.

Histone Deacetylases (HDACs)

A significant body of research has focused on 4-(aminomethyl)benzamide derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression and regulation.

  • Mechanism of Action : Structurally related compounds, such as 4-(aminomethyl)-N-hydroxybenzamide, have been identified as potent HDAC inhibitors.[1] The mechanism is believed to involve the chelation of the zinc ion within the active site of the HDAC enzyme, a critical interaction for catalysis. This inhibition leads to an increase in histone acetylation, altering chromatin structure and modulating the expression of genes involved in cell cycle progression, differentiation, and apoptosis. Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have demonstrated unexpected selectivity for the HDAC6 isoform.[2] This selectivity is attributed to the benzylic spacer more effectively accessing the wider channel of HDAC6 and hydrophobic capping groups interacting with the protein surface near the active site rim.[2]

  • Therapeutic Implications : The development of selective HDAC inhibitors is a major focus in oncology and for the treatment of inflammatory and neurodegenerative diseases. The 4-(aminomethyl)benzamide scaffold serves as a key pharmacophore in the design of these targeted therapies.

Tyrosine Kinases

The 4-(aminomethyl)benzamide fragment has been utilized as a flexible linker in the design of novel tyrosine kinase inhibitors (TKIs).[3]

  • Mechanism of Action : In a study focused on developing potential anticancer agents, new compounds incorporating the 4-(aminomethyl)benzamide linker were designed to target receptor tyrosine kinases such as EGFR, HER-2, and PDGFR.[3] The flexible nature of this linker allows the molecule to adopt a favorable geometry for binding to the active site of the kinase, even in the presence of mutations that confer drug resistance, such as the T315I mutation in Bcr-Abl.[3]

  • Therapeutic Implications : TKIs are a cornerstone of targeted cancer therapy. The adaptability of the 4-(aminomethyl)benzamide linker offers a promising strategy for developing new inhibitors that can overcome existing resistance mechanisms.

Viral Entry Inhibition

Derivatives of 4-(aminomethyl)benzamide have emerged as potent inhibitors of the entry of highly pathogenic viruses.

  • Ebola and Marburg Viruses : A series of 4-(aminomethyl)benzamide-based compounds have been discovered to be remarkably potent inhibitors of Ebola and Marburg virus entry.[4] These compounds represent a promising avenue for the development of therapeutic agents to combat these deadly filoviruses.

  • Human Immunodeficiency Virus (HIV-1) : The non-hydrochloride form, 4-(aminomethyl)-N-methylbenzamide, is used in the synthesis of JRC-II-191, a known inhibitor of HIV-1 entry. This inhibitor acts by blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host cells, a critical first step in the viral lifecycle.[5]

DNA Methyltransferases (DNMTs)

The 4-aminobenzamide moiety is a key structural component of SGI-1027, a known inhibitor of DNA methyltransferases (DNMTs).[6][7]

  • Mechanism of Action : In the context of SGI-1027 and its analogues, the benzamide portion of the molecule is crucial for its interaction with the DNMT active site. By inhibiting DNMTs, these compounds can lead to the demethylation of DNA and the re-expression of silenced tumor suppressor genes.[6][7]

  • Therapeutic Implications : DNMT inhibitors are an important class of epigenetic drugs used in the treatment of certain cancers, particularly myelodysplastic syndromes and acute myeloid leukemia.

Experimental Protocols for Target Validation

The identification and validation of the biological targets for 4-(aminomethyl)benzamide derivatives involve a range of biochemical and cell-based assays.

Enzyme Inhibition Assays
  • HDAC Inhibition Assay :

    • Recombinant human HDAC enzymes are incubated with a fluorogenic substrate.

    • The test compound (a 4-(aminomethyl)benzamide derivative) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

    • The fluorescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

  • Tyrosine Kinase Inhibition Assay :

    • A specific tyrosine kinase is incubated with its substrate (e.g., a synthetic peptide) and ATP.

    • The test compound is added at varying concentrations.

    • The reaction is initiated and allowed to proceed.

    • The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

    • IC50 values are determined from the dose-response curves.

Cell-Based Assays
  • Cytotoxicity Assays :

    • Cancer cell lines are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

    • The IC50 values for cell growth inhibition are calculated.[3]

  • Viral Entry Assays :

    • Host cells susceptible to the virus of interest are cultured.

    • The cells are pre-incubated with the test compound.

    • The cells are then infected with the virus (which may be engineered to express a reporter gene like luciferase).

    • After a suitable incubation period, viral entry is quantified by measuring the reporter gene activity or by detecting viral antigens.

    • The EC50 value (the concentration of the compound that provides 50% of the maximal response) is determined.

Quantitative Data Summary

Compound ClassTargetAssay TypePotency (IC50/EC50)Reference
4-(Arylaminomethyl)benzamide derivativesTyrosine Kinases (e.g., EGFR)Enzyme Inhibition91-92% inhibition at 10 nM[3]
4-(Arylaminomethyl)benzamide derivativesK562 and HL60 cancer cell linesCytotoxicity3.6 - 40 µM[3]
4-(Aminomethyl)benzamide derivativesEbola and Marburg Virus EntryViral Entry AssayPotent inhibitors (specific values not detailed in abstract)[4]
4-(Aminomethyl)-N-hydroxybenzamide acyl derivativesHDAC6Enzyme InhibitionPotent and selective (specific values not detailed in abstract)[2]

Visualizing the Landscape: Pathways and Workflows

General Kinase Inhibition Workflow

G cluster_0 Compound Preparation cluster_1 Kinase Inhibition Assay cluster_2 Data Analysis compound_prep Synthesize & Purify 4-(aminomethyl)benzamide Derivative stock_solution Prepare Stock Solution (e.g., in DMSO) compound_prep->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution add_compound Add Diluted Compound serial_dilution->add_compound assay_setup Plate Kinase, Substrate, & ATP assay_setup->add_compound incubation Incubate at 37°C add_compound->incubation detection Add Detection Reagent (Luminescence/Fluorescence) incubation->detection read_plate Read Plate detection->read_plate data_analysis Normalize Data to Controls read_plate->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Caption: Workflow for determining the IC50 of a 4-(aminomethyl)benzamide derivative against a target kinase.

HDAC Inhibition and Gene Expression Pathway

G compound 4-(Aminomethyl)benzamide Derivative hdac HDAC Enzyme compound->hdac Inhibits histone Histone Tail (Lysine) hdac->histone Deacetylates chromatin Chromatin histone->chromatin Relaxes acetyl_group Acetyl Group acetyl_group->histone Acetylation gene Gene (e.g., p21) chromatin->gene Allows Access transcription Transcription gene->transcription Upregulates protein Protein Expression transcription->protein

Caption: Simplified pathway of HDAC inhibition leading to increased gene expression.

Conclusion and Future Directions

The this compound core structure is a foundational element in a class of molecules with significant and diverse biological activities. While direct research on the hydrochloride salt itself is limited, the extensive studies on its derivatives have illuminated a path toward understanding its potential therapeutic applications. The demonstrated activity of related compounds against critical targets in cancer, virology, and epigenetic regulation underscores the importance of this chemical scaffold. Future research should focus on the direct biological evaluation of this compound to determine its specific target profile and potency. Further synthesis and screening of novel derivatives are warranted to optimize selectivity and efficacy for promising targets like HDAC6 and viral entry proteins. The versatility of the 4-(aminomethyl)benzamide scaffold ensures its continued relevance in the ongoing quest for novel therapeutic agents.

References

An In-Depth Technical Guide to 4-(aminomethyl)-N-methylbenzamide hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-N-methylbenzamide hydrochloride (CAS No. 1158467-80-1), a versatile building block in medicinal chemistry.[1] This document details a feasible synthetic pathway, analytical characterization methods, and explores its potential applications in drug discovery, drawing upon research into structurally related benzamide derivatives. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a substituted benzamide derivative that has garnered interest in the field of medicinal chemistry. The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse biological activities. The presence of a reactive primary aminomethyl group and a secondary N-methylbenzamide moiety provides two key points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. Research into analogous compounds suggests that derivatives of 4-(aminomethyl)-N-methylbenzamide may exhibit a range of biological activities, including but not limited to kinase inhibition and anticancer properties.[2]

Chemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 1158467-80-1[1]
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol
IUPAC Name 4-(aminomethyl)-N-methylbenzamide;hydrochloride[1]
Appearance Solid (predicted)
SMILES CNC(=O)C1=CC=C(C=C1)CN.Cl[1]
InChI Key NLKLSWPOAFKYKN-UHFFFAOYSA-N[1]

Synthesis of this compound

Rationale for the Synthetic Strategy

The proposed synthesis employs a protection-activation-amination-deprotection strategy. The carboxylic acid is first converted to a more reactive acyl chloride. The amine function is introduced in a protected form to prevent side reactions during the amide bond formation. The N-methylamide is then formed, followed by the deprotection of the aminomethyl group.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Cyanobenzoic Acid B 4-Cyanobenzoyl chloride A->B SOCl₂, reflux C N-Methyl-4-cyanobenzamide B->C CH₃NH₂, base D 4-(Aminomethyl)-N-methylbenzamide C->D Reduction (e.g., H₂, Raney Ni) E 4-(Aminomethyl)-N-methylbenzamide hydrochloride D->E HCl in ether

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Cyanobenzoyl chloride

  • To a stirred solution of 4-cyanobenzoic acid (1 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction by TLC.

  • After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 4-cyanobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Methyl-4-cyanobenzamide

  • Dissolve the crude 4-cyanobenzoyl chloride in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-methyl-4-cyanobenzamide.

Step 3: Synthesis of 4-(Aminomethyl)-N-methylbenzamide

  • Dissolve N-methyl-4-cyanobenzamide in methanol.

  • Add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)-N-methylbenzamide.

Step 4: Synthesis of this compound

  • Dissolve the crude 4-(aminomethyl)-N-methylbenzamide in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine/amide protons. The aromatic protons would likely appear as two doublets in the region of 7.5-8.0 ppm. The benzylic CH₂ protons would be a singlet around 4.0 ppm, and the N-methyl group would be a singlet or doublet (due to coupling with the amide proton) around 2.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (around 167 ppm), the aromatic carbons (127-140 ppm), the benzylic carbon (around 45 ppm), and the N-methyl carbon (around 26 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching of the primary amine (around 3300-3400 cm⁻¹)

  • N-H stretching of the secondary amide (around 3300 cm⁻¹)

  • C=O stretching of the amide (around 1640 cm⁻¹)

  • Aromatic C-H stretching (around 3000-3100 cm⁻¹)

  • Aromatic C=C bending (around 1600 and 1475 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The parent ion peak for the free base (C₉H₁₂N₂O) would be observed at m/z 164.10.[3] In the case of the hydrochloride salt, the mass spectrum might show the peak for the protonated free base at m/z 165.10.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a versatile scaffold for the development of novel therapeutics.

Scaffold for Kinase Inhibitors

The 4-(aminomethyl)benzamide fragment can serve as a flexible linker to connect different pharmacophores that target the ATP-binding site and allosteric pockets of protein kinases.[2] Research on 4-(arylaminomethyl)benzamide derivatives has shown their potential as tyrosine kinase inhibitors.[2] These compounds exhibited inhibitory activity against a panel of receptor tyrosine kinases, including EGFR, HER-2, and VEGFR2.[2]

Kinase_Inhibitor_Concept A Pharmacophore 1 (e.g., for ATP binding site) B 4-(aminomethyl)-N-methylbenzamide (Linker) A->B Amide bond formation C Pharmacophore 2 (e.g., for allosteric site) B->C Amine functionalization

Caption: Conceptual use of the 4-(aminomethyl)-N-methylbenzamide scaffold in kinase inhibitor design.

Precursor for Anticancer Agents

Benzamide derivatives are a well-established class of anticancer agents. For instance, some N-substituted benzamides have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation.[4] Given that epigenetic dysregulation is a hallmark of cancer, compounds derived from 4-(aminomethyl)-N-methylbenzamide could be explored for their potential as DNMT inhibitors or other epigenetic modulators.

Building Block for Compound Libraries

The presence of two distinct and reactive functional groups (a primary amine and a secondary amide) makes this compound an ideal building block for the creation of diverse chemical libraries for drug screening. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination, while the amide nitrogen can also be a site for further chemical modification.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and medicinal chemistry. Its straightforward, albeit proposed, synthesis and the presence of multiple points for chemical diversification make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource to stimulate further research and innovation in the field.

References

in vitro stability of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability of 4-(Aminomethyl)-N-methylbenzamide Hydrochloride

A Proposed Framework for Preclinical Stability Assessment

Disclamer

As of January 2026, specific, publicly available in vitro stability studies for this compound are not extensively documented in scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and known chemical liabilities of the benzamide and benzylamine functional groups.[1][2][3][4] The methodologies, potential degradation pathways, and analytical procedures described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction

This compound is a small molecule featuring a substituted benzamide structure. The stability of such a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety, efficacy, and shelf-life.[3] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to elucidate its potential degradation pathways and establish the intrinsic stability of the molecule.[3] This process is fundamental for developing and validating a stability-indicating analytical method, which is essential for the reliable quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.[5][6][7][8]

This technical guide outlines a recommended scientific approach for conducting forced degradation studies on this compound, grounded in authoritative regulatory guidelines and chemical principles.

Physicochemical Properties

A foundational understanding of the molecule's properties is paramount before commencing stability studies.

PropertyValueSource
IUPAC Name 4-(aminomethyl)-N-methylbenzamide;hydrochloridePubChem
Molecular Formula C₉H₁₃ClN₂OPubChem
Molecular Weight 200.66 g/mol PubChem
Canonical SMILES CNC(=O)C1=CC=C(C=C1)CN.ClPubChem
Structure
alt text
PubChem

Potential Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to degradation: the N-methylbenzamide moiety and the aminomethyl (benzylamine) moiety.

Hydrolytic Degradation

The amide bond is the most probable site for hydrolysis under both acidic and basic conditions.[9]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would cleave the amide bond to yield 4-(aminomethyl)benzoic acid and methylamine.[9]

  • Base-Catalyzed Hydrolysis : Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would lead to the same degradation products: 4-(aminomethyl)benzoic acid and methylamine.[10]

Oxidative Degradation

The benzylamine portion of the molecule is a likely target for oxidation. Aromatic amines are known to undergo oxidative degradation, which can be complex.[11][12][13][14]

  • Oxidation of the Aminomethyl Group : The primary amine is susceptible to oxidation, potentially forming an imine intermediate, which could be further hydrolyzed to 4-formyl-N-methylbenzamide (an aldehyde) and ammonia.[15][16] The aldehyde could then be oxidized to the corresponding carboxylic acid, N-methylterephthalamic acid.

Photolytic and Thermal Degradation
  • Photodegradation : Benzamide derivatives can be susceptible to photodegradation, potentially involving radical mechanisms or rearrangements.[17] The specific pathway is difficult to predict without experimental data, but could involve cleavage of the benzylic C-N bond or reactions involving the aromatic ring.

  • Thermal Degradation : In the solid state or in solution, high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis and oxidation.[18][19][20][21] The presence of CO₂ can also influence the thermal degradation of amines.[18]

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 4-(aminomethyl)-N-methylbenzamide Acid Acidic Conditions (e.g., HCl) Parent->Acid H₂O Base Basic Conditions (e.g., NaOH) Parent->Base H₂O Product_Hydrolysis 4-(aminomethyl)benzoic acid + Methylamine Acid->Product_Hydrolysis Base->Product_Hydrolysis Parent_Ox 4-(aminomethyl)-N-methylbenzamide Oxidant Oxidative Stress (e.g., H₂O₂) Parent_Ox->Oxidant Product_Ox1 4-formyl-N-methylbenzamide Oxidant->Product_Ox1 Initial Oxidation Product_Ox2 N-methylterephthalamic acid Product_Ox1->Product_Ox2 Further Oxidation G cluster_stress Apply Stress Conditions (in parallel) cluster_analysis Analysis Workflow start Prepare Stock Solution of Compound in Methanol/Water acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxidation Oxidation 3% H₂O₂, RT start->oxidation thermal Thermal 60°C in Solution start->thermal photo Photolytic ICH Q1B Light Exposure start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Target Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze via Validated HPLC-UV Method dilute->analyze data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->data

References

An In-Depth Technical Guide to the Solubility of 4-(aminomethyl)-N-methylbenzamide hydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications in drug discovery and development, from initial screening to formulation. This guide provides a comprehensive technical overview of the solubility of 4-(aminomethyl)-N-methylbenzamide hydrochloride (CAS: 1158467-80-1), a substituted benzamide derivative. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper will establish a scientifically grounded estimation of its solubility in two key solvents, Dimethyl Sulfoxide (DMSO) and water. More importantly, this guide will provide detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility

This compound is a molecule featuring a primary amine (as a hydrochloride salt), a secondary amide, and an aromatic ring. The presence of these functional groups governs its interaction with various solvents. As a hydrochloride salt, it is anticipated to have significantly different solubility characteristics compared to its free base form. Understanding its solubility in both a polar aprotic solvent like DMSO and a polar protic solvent like water is fundamental for:

  • High-Throughput Screening (HTS): DMSO is the universal solvent for compound libraries. Knowing the solubility limit is crucial for preparing high-concentration stock solutions and avoiding compound precipitation in assays, which can lead to false negatives.

  • In Vitro and In Vivo Assays: Aqueous solubility is paramount for assessing biological activity. Poor aqueous solubility can lead to underestimated potency and poor absorption, distribution, metabolism, and excretion (ADME) properties.

  • Formulation Development: Solubility data informs the choice of excipients and vehicle systems for preclinical and clinical studies.

This guide will first analyze the structural attributes of the molecule to predict its solubility behavior, then provide robust protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for interpreting its solubility.

PropertyValueSource
CAS Number 1158467-80-1[1][2]
Molecular Formula C₉H₁₃ClN₂O[1][2]
Molecular Weight 200.67 g/mol [2]
Appearance White to off-white solid
Key Functional Groups Primary amine (as HCl salt), Secondary Amide, Aromatic Ring

Estimated Solubility Profile

Solubility in Water

The molecule exists as a hydrochloride salt of a primary amine. This salt formation drastically increases its polarity and the likelihood of favorable interactions with water molecules. The primary ammonium ion (R-NH₃⁺) can readily form strong hydrogen bonds with water. The amide group can also participate in hydrogen bonding. Therefore, This compound is expected to have moderate to high aqueous solubility .

However, the presence of the benzene ring and the methyl group on the amide introduces some hydrophobic character, which may limit its solubility at very high concentrations. The pH of the aqueous solution will also be a critical factor; solubility is expected to be highest at acidic to neutral pH where the amine remains protonated.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of compounds. It is an excellent hydrogen bond acceptor (at the sulfoxide oxygen) but not a donor. Given the compound's organic nature and the presence of hydrogen bond donors (the ammonium and amide protons), high solubility in DMSO is anticipated . For a similar compound, benzamidine hydrochloride, the solubility in DMSO is approximately 25 mg/mL. It is plausible that this compound exhibits solubility in a similar range.

Summary of Estimated Solubility
SolventEstimated SolubilityRationale
Water Moderate to HighHydrochloride salt form enhances polarity and hydrogen bonding potential.
DMSO HighPowerful polar aprotic solvent effective for a wide range of organic molecules.

Experimental Determination of Solubility: Protocols and Causality

The following protocols provide a self-validating system for determining the precise solubility of this compound. Two distinct types of solubility are typically measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after a compound, pre-dissolved in DMSO, is rapidly diluted into an aqueous buffer. This mimics the conditions of many high-throughput screening assays.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. This is a more time-consuming but more accurate measure, crucial for later-stage development.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility. The core principle is to create a saturated solution in equilibrium with an excess of the solid compound.

Expertise & Experience: The choice of a 24-hour equilibration period is crucial to ensure that the dissolution process has reached a true equilibrium, especially for crystalline solids which may dissolve slowly. Centrifugation is superior to simple filtration in this context to avoid potential clogging of filters by fine particles and to ensure a clear supernatant without losing dissolved material to filter adsorption.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume of the test solvent (e.g., 1 mL of water or DMSO) in a glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended mixing time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for LC analysis) to a concentration that falls within the linear range of the analytical standard curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mM.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A Add excess solid compound to known volume of solvent B Seal and shake at constant temperature for 24h A->B Reaches equilibrium C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility (mg/mL) F->G Apply dilution factor

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination in Aqueous Buffer

This high-throughput method assesses how well a compound stays in solution after being introduced from a DMSO stock.

Expertise & Experience: The key to a reliable kinetic assay is controlled precipitation. By adding the DMSO stock to the aqueous buffer (and not the other way around), we create a standardized shock-precipitation event. The subsequent incubation allows for a short period of equilibration, reflecting a realistic timeframe for many biological assays. Using a filter plate is a standard high-throughput method to efficiently separate precipitated compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) into the wells of a 96-well filter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (e.g., add 2 µL of 20 mM stock to 198 µL of buffer for a final concentration of 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological systems.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours. This allows for the precipitation of the compound to approach a steady state.

  • Filtration: Place the filter plate on a vacuum manifold and draw the solution through the filter into a clean 96-well collection plate. This removes any precipitated solid.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable high-throughput method like UV-Vis spectroscopy (plate reader) or LC-MS.

  • Data Analysis: Compare the measured concentration in the filtrate to the theoretical nominal concentration. The result is reported as the kinetic solubility at that concentration.

Diagram: Kinetic Solubility Workflow

G A Prepare high-concentration stock in 100% DMSO B Add DMSO stock to aqueous buffer in a filter plate A->B Dilution event C Incubate with shaking (e.g., 1-2 hours) B->C Allows precipitation D Filter to remove precipitate via vacuum manifold C->D E Analyze filtrate concentration (e.g., UV-Vis or LC-MS) D->E F Report kinetic solubility (µM) E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Recommendations

This compound is predicted to have favorable solubility in both water and DMSO, a direct consequence of its hydrochloride salt form. This makes it a promising candidate for various stages of drug discovery research. However, the lack of precise, publicly available solubility data necessitates experimental verification.

Researchers are strongly advised to perform thermodynamic solubility tests using the shake-flask method to establish the

References

A Technical Guide to the Historical Development of Synthesis Strategies for 4-(Aminomethyl)-N-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 4-(aminomethyl)-N-methylbenzamide hydrochloride is not a compound with a widely documented developmental history, its molecular architecture serves as an excellent case study for exploring the evolution of synthetic organic chemistry. This guide deconstructs the molecule to retrospectively map its synthesis onto historical and modern chemical methodologies. We will examine the progression from classical, multi-step routes to more efficient, contemporary strategies, thereby providing a technical narrative on the advancements in amide bond formation and benzylic amination. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices in synthetic chemistry.

Introduction: Deconstructing the Target Molecule

This compound is a bifunctional aromatic compound featuring a primary benzylamine and an N-methylated benzamide moiety in a para-substitution pattern. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development.

The synthetic challenge lies in the selective and efficient installation of two distinct nitrogen-containing functional groups onto the benzene ring. The historical development of its synthesis is therefore intrinsically linked to the broader evolution of two cornerstone transformations in organic chemistry:

  • Amide Bond Formation: The creation of the bond between the benzoic acid carbonyl and methylamine.

  • Benzylic Amination: The introduction of the aminomethyl group (-CH₂NH₂) at the para position.

This guide will trace the hypothetical development of its synthesis through three distinct eras of chemical technology.

The Classical Era (Mid-20th Century): A Multi-Step, Brute-Force Approach

In the mid-20th century, synthetic routes were often linear, lengthy, and reliant on robust, sometimes harsh, reagents. A plausible classical synthesis would likely have started from an inexpensive, commercially available toluene derivative, such as p-toluic acid.

Classical Synthesis Pathway

A likely sequence would involve:

  • Amide Formation: Conversion of the carboxylic acid to a more reactive species, like an acyl chloride, followed by reaction with methylamine.

  • Benzylic Functionalization: Introduction of a handle for amination, typically through radical halogenation of the methyl group.

  • Amination: Displacement of the halide with an ammonia surrogate.

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// Nodes pToluicAcid [label="p-Toluic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="p-Toluoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="N,4-Dimethylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromide [label="4-(Bromomethyl)-N-\nmethylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Phthalimide [label="N-Substituted\nPhthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="4-(Aminomethyl)-N-\nmethylbenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pToluicAcid -> AcylChloride [label="SOCl₂, heat"]; AcylChloride -> Amide [label="CH₃NH₂, Base"]; Amide -> Bromide [label="NBS, AIBN, CCl₄"]; Bromide -> Phthalimide [label="Potassium Phthalimide"]; Phthalimide -> FinalProduct [label="H₂NNH₂, EtOH"]; }

Caption: Plausible classical synthesis route starting from p-toluic acid.

Experimental Protocol: A Classical Approach

Step 1: Synthesis of N,4-Dimethylbenzamide

  • To a round-bottom flask charged with p-toluic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture under reflux for 2 hours until gas evolution ceases.

  • Cool the reaction and remove excess thionyl chloride under reduced pressure to yield crude p-toluoyl chloride.

  • Dissolve the crude acyl chloride in dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield N,4-dimethylbenzamide.

Step 2: Synthesis of 4-(Bromomethyl)-N-methylbenzamide

  • Dissolve N,4-dimethylbenzamide (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp for 6 hours.

  • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude benzylic bromide.

Step 3: Gabriel Synthesis and Deprotection

  • Dissolve the crude 4-(bromomethyl)-N-methylbenzamide (1.0 eq) in DMF.

  • Add potassium phthalimide (1.2 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction, pour into water, and filter the resulting precipitate to collect the phthalimide-protected intermediate.

  • Suspend the intermediate in ethanol and add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature, acidify with concentrated HCl, and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate, and recrystallize the resulting solid from ethanol/ether to yield this compound.

Causality and Limitations
  • Expertise & Experience: The choice of thionyl chloride was standard for activating carboxylic acids due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl). The Gabriel synthesis was a historically important method for preparing pure primary amines, avoiding the over-alkylation that would occur with direct ammonolysis.[1][2]

  • Trustworthiness: This multi-step process, while functional, suffers from several drawbacks. The use of hazardous reagents like thionyl chloride and CCl₄, the need for multiple intermediate purifications, and the generation of significant waste make it inefficient by modern standards.

The Intermediate Era (Late 20th Century): Rise of Selective Reagents

The latter half of the 20th century saw the development of more sophisticated reagents and strategies that offered improved selectivity and milder reaction conditions. A key development was the use of coupling agents for amide bond formation, which avoided the need to prepare harsh acyl chlorides.

An Improved Pathway via Amide Coupling

This era's approach would likely start from a precursor where the benzylic position is already functionalized, such as 4-(aminomethyl)benzoic acid. This intermediate could be synthesized via methods like the reduction of 4-cyanobenzoic acid.

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// Nodes Start [label="4-(Aminomethyl)benzoic Acid\n(with protected amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Amine Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Final Product HCl Salt", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Coupling [label="CH₃NH₂, DCC/HOBt"]; Coupling -> Deprotection [label="Acid (e.g., TFA)"]; Deprotection -> FinalProduct [label="HCl in Ether"]; }

Caption: An improved synthesis using peptide coupling reagents.

Experimental Protocol: Amide Coupling Approach

Step 1: Amide Coupling

  • Suspend Boc-protected 4-(aminomethyl)benzoic acid (1.0 eq) in DCM.

  • Add N-Hydroxysuccinimide (NHS, 1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.3 eq).

  • Stir at room temperature for 18 hours.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude protected amide in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether.

  • Filter the resulting precipitate to yield this compound.

Causality and Advancements
  • Expertise & Experience: The introduction of carbodiimide coupling agents like DCC, often with additives like HOBt or NHS, revolutionized amide synthesis.[3][4] These reagents allowed for direct amide bond formation from carboxylic acids and amines under mild conditions, avoiding the need for acyl halides.[3][5] The use of a Boc protecting group for the amine is a classic strategy to prevent its interference during the amide coupling step.

  • Trustworthiness: This route offers significantly higher overall yields and purity. It avoids many of the hazardous reagents of the classical approach. However, it still generates stoichiometric waste (DCU) and requires protection/deprotection steps, which reduces atom economy.

The Modern Era (21st Century): Efficiency and Selectivity

Modern synthetic chemistry prioritizes atom economy, step economy, and catalytic methods. A contemporary approach would likely leverage a convergent synthesis strategy, possibly employing reductive amination.

A Convergent Reductive Amination Strategy

This advanced route could start from 4-formyl-N-methylbenzamide, which can be prepared from 4-carboxybenzaldehyde. The key final step is a direct conversion of the aldehyde to the primary amine.

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// Nodes Start [label="4-Formyl-N-methylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveAmination [label="Reductive Amination", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="4-(Aminomethyl)-N-\nmethylbenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ReductiveAmination [label="1. NH₄OAc, EtOH\n2. NaBH₃CN or H₂, Pd/C"]; ReductiveAmination -> FinalProduct [label="Workup / Salt Formation"]; }

Caption: A modern, efficient synthesis via reductive amination.

Experimental Protocol: Reductive Amination
  • Dissolve 4-formyl-N-methylbenzamide (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq).

  • Stir the mixture for 1 hour at room temperature to form the imine in situ.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, maintaining the temperature below 30 °C.[6][7]

  • Stir the reaction for 12 hours at room temperature.

  • Quench the reaction by carefully adding 2M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by reverse-phase chromatography or recrystallization to obtain the hydrochloride salt of the final product.

Causality and Modern Efficiency
  • Expertise & Experience: Reductive amination is a powerful and highly efficient method for forming C-N bonds.[7][8] The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is critical; it is selective for the protonated imine intermediate over the starting aldehyde, preventing the reduction of the aldehyde to an alcohol.[6][7] This one-pot procedure avoids protection/deprotection steps and intermediate isolation, significantly improving step economy.

  • Trustworthiness: This method is highly reliable, scalable, and provides the target compound in high yield and purity. Alternative, "greener" protocols might employ catalytic transfer hydrogenation using Hantzsch esters or catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd/C).[9]

Comparative Analysis of Synthetic Routes

MetricClassical Route (Sec. 2)Intermediate Route (Sec. 3)Modern Route (Sec. 4)
Starting Material p-Toluic AcidProtected 4-(aminomethyl)benzoic Acid4-Formyl-N-methylbenzamide
Key Transformations Radical Bromination, Gabriel SynthesisAmide Coupling, DeprotectionReductive Amination
Number of Steps ~5~3~2 (from aldehyde)
Atom Economy LowModerateHigh
Reagent Hazards High (SOCl₂, CCl₄)Moderate (DCC is a sensitizer)Low to Moderate (NaCNBH₃ is toxic)
Overall Yield LowGoodExcellent

Conclusion

The synthetic journey towards this compound, though hypothetical, provides a clear lens through which to view the progress of organic chemistry. The field has moved from linear, brute-force methods to elegant, convergent, and highly selective strategies. The evolution from harsh radical reactions and stoichiometric coupling reagents to catalytic, one-pot procedures like reductive amination highlights the relentless drive for efficiency, safety, and sustainability that characterizes modern drug development and chemical synthesis. This historical perspective underscores the importance of fundamental reaction development in enabling the creation of complex molecules with greater ease and precision.

References

early discovery papers on 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Principles and Early-Stage Evaluation of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Abstract

This guide delves into the foundational science behind the discovery and early-stage characterization of this compound, a novel benzamide derivative. While a singular "discovery paper" for this specific molecule is not the focus, this document synthesizes established principles of medicinal chemistry and early-phase drug development to present a logical and technically robust narrative of its likely scientific journey. We will explore the rationale for its design, a plausible and detailed synthetic pathway, and a comprehensive strategy for its initial pharmacological evaluation. This guide is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and granular, actionable protocols.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of clinically successful drugs. Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability.[1][2] Historically, benzamide derivatives have been investigated for a multitude of therapeutic applications, including as antipsychotics, antiemetics, and more recently, as targeted agents in oncology and for central nervous system (CNS) disorders.[2][3][4]

The design of this compound can be conceptualized as a strategic molecular modification of the core benzamide structure. The inclusion of a 4-(aminomethyl) group introduces a basic, positively charged center at physiological pH, which can facilitate interactions with acidic residues in target proteins or improve aqueous solubility. The N-methyl group provides a simple substitution on the amide nitrogen, potentially influencing conformation and metabolic stability. This guide will construct a plausible scientific narrative for the genesis and initial scientific validation of this compound.

Design Rationale and Synthesis

A Hypothesis-Driven Approach to Design

The conception of this compound likely originated from a lead optimization program targeting a specific biological pathway, for instance, a CNS receptor or a key enzyme in a disease cascade.[3] The design can be broken down into two key components:

  • Bioisosteric Replacement and Scaffolding: The core benzamide scaffold serves as a proven pharmacophore. The introduction of the aminomethyl group at the para position can be seen as a bioisosteric replacement for other functional groups, such as a simple amine or hydroxyl group, with the goal of enhancing target engagement or improving pharmacokinetic properties.[5][6] This strategy of modifying a known scaffold is a common and effective approach in drug discovery.[7][8]

  • Physicochemical Property Modulation: The N-methyl group and the aminomethyl moiety are critical for tuning the molecule's physicochemical properties. The basic amine is expected to be protonated at physiological pH, rendering the compound water-soluble as its hydrochloride salt. This is a crucial attribute for administration and distribution in biological systems.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned starting from 4-cyanobenzoyl chloride. This multi-step synthesis is detailed below and illustrated in the accompanying workflow diagram.

Step 1: Synthesis of 4-cyano-N-methylbenzamide

  • To a stirred solution of methylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) at 0°C, add 4-cyanobenzoyl chloride (1.0 equivalent) dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-cyano-N-methylbenzamide.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Dissolve the 4-cyano-N-methylbenzamide from Step 1 in a suitable solvent like methanol or ethanol.

  • Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at elevated pressure (e.g., 50 psi).[10]

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(aminomethyl)-N-methylbenzamide.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-(aminomethyl)-N-methylbenzamide in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Synthesis_Workflow start 4-Cyanobenzoyl Chloride step1 Step 1: Amidation with Methylamine in DCM start->step1 intermediate1 4-Cyano-N-methylbenzamide step1->intermediate1 step2 Step 2: Catalytic Hydrogenation (e.g., Raney Ni, H2) intermediate1->step2 intermediate2 4-(aminomethyl)-N-methylbenzamide step2->intermediate2 step3 Step 3: Salt Formation with HCl intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Initial Pharmacological Evaluation

The early-stage pharmacological assessment of a new chemical entity is a critical step in determining its potential as a therapeutic agent.[11][12] A tiered approach, starting with in vitro assays and progressing to in vivo models, is standard practice.[13]

In Vitro Screening Cascade

Given the structural alerts within this compound, a primary screening panel would likely focus on targets where benzamides have shown activity. This could include a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][14]

  • Target Panel Selection: Based on computational docking studies and literature precedents for the benzamide scaffold, select a panel of 50-100 primary biological targets.

  • Assay Formats: Employ high-throughput screening (HTS) compatible assays, such as:

    • Enzyme Inhibition Assays: Utilize fluorescence or luminescence-based readouts to measure the inhibition of target enzymes.[15]

    • Receptor Binding Assays: Use radioligand binding or fluorescence polarization assays to determine the affinity of the compound for target receptors.

    • Cell-Based Assays: Employ reporter gene assays or functional readouts (e.g., calcium flux) in engineered cell lines to assess agonist or antagonist activity.

  • Data Analysis: Determine IC₅₀ (for inhibition) or EC₅₀ (for activation) values for each target. A "hit" is typically defined as a compound exhibiting >50% activity at a screening concentration of 10 µM.

ParameterDescriptionTypical Value
Screening Concentration Initial concentration for primary screen10 µM
Hit Criteria Threshold for considering a compound active>50% inhibition/activation
Follow-up Assays Dose-response curves to determine IC₅₀/EC₅₀8-10 concentrations
Secondary and Safety Profiling

Promising hits from the primary screen would advance to more detailed secondary and safety profiling.

  • Selectivity Profiling: The compound would be tested against a panel of related targets to assess its selectivity. High selectivity is desirable to minimize off-target effects.

  • Early ADME/Tox:

    • Metabolic Stability: Incubation with liver microsomes to determine the compound's metabolic half-life.

    • Cytotoxicity: Assessment of cell viability in cell lines such as HepG2 to identify potential for cellular toxicity.

    • hERG Channel Assay: Evaluation of potential for cardiac toxicity by assessing inhibition of the hERG potassium channel.

Pharmacological_Screening cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation primary_screening Primary Screening (Target Panel) hit_identification Hit Identification (IC50/EC50 Determination) primary_screening->hit_identification secondary_profiling Secondary Profiling (Selectivity) hit_identification->secondary_profiling safety_profiling Early Safety Profiling (ADME/Tox) secondary_profiling->safety_profiling pk_studies Pharmacokinetic Studies (Animal Models) safety_profiling->pk_studies efficacy_studies Efficacy Studies (Disease Models) pk_studies->efficacy_studies end end efficacy_studies->end Lead Candidate start Test Compound start->primary_screening

Caption: A tiered approach to early pharmacological screening.

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded, albeit hypothetical, pathway for the discovery and initial evaluation of this compound. By leveraging established principles of medicinal chemistry, including rational drug design and bioisosterism, a clear rationale for the compound's conception has been presented. The proposed synthetic route is robust and relies on well-documented chemical transformations. Furthermore, the outlined pharmacological screening cascade provides a comprehensive framework for assessing the compound's biological activity and early safety profile.

Future research on this and related benzamide derivatives would involve extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by more in-depth preclinical development, including formulation, toxicology, and efficacy studies in relevant animal models. The foundational work described herein provides the essential blueprint for these critical next steps in the drug discovery and development process.

References

Methodological & Application

protocol for dissolving 4-(aminomethyl)-N-methylbenzamide hydrochloride for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

This document provides a detailed guide for the solubilization of 4-(aminomethyl)-N-methylbenzamide hydrochloride (MW: 200.67 g/mol ) for use in cell culture applications. The integrity and reproducibility of in vitro experimental data are critically dependent on the correct preparation of small molecule stock solutions. This guide outlines the chemical principles of dissolving amine hydrochloride salts and presents two primary, step-by-step protocols: one for creating aqueous-based stock solutions and another for using an organic solvent (DMSO). We emphasize a systematic approach to determine the optimal solvent and concentration, ensuring solution stability, sterility, and minimal solvent-induced cytotoxicity. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for preparing this compound for cell-based assays.

Introduction and Principle of Dissolution

This compound is a small organic molecule supplied as a solid powder. For its activity to be assessed in cell culture, it must be fully dissolved in a biocompatible solvent system. The compound's structure includes a primary amine, which is protonated to form a hydrochloride salt. This salt form is intentionally designed to enhance aqueous solubility compared to the free base, a common strategy in pharmaceutical development to improve dissolution rates[1][2].

The dissolution of this salt in an aqueous solvent like water or phosphate-buffered saline (PBS) will release the active compound and a chloride ion. This process can slightly lower the pH of the resulting solution. While often negligible, this pH shift should be considered in unbuffered systems or highly pH-sensitive assays.

The primary goal is to achieve complete dissolution in a solvent that is compatible with the specific cell line being used. The ideal solvent is the cell culture medium itself or a simple aqueous buffer (e.g., PBS), as this eliminates concerns about solvent toxicity. However, if the compound's solubility is limited in aqueous solutions, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is the standard alternative[3]. When using DMSO, it is critical to prepare a high-concentration stock solution that can be diluted significantly into the final culture medium, keeping the final DMSO concentration below cytotoxic levels (typically <0.5%)[4][5].

This guide provides a logical workflow to first test aqueous solubility before resorting to an organic solvent, ensuring the most biologically relevant and least disruptive method is chosen.

Chemical and Physical Properties

A summary of the key properties for this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃ClN₂O[6][7]
Molecular Weight 200.67 g/mol [6]
CAS Number 1158467-80-1[6][8]
Appearance Solid
Storage (Powder) 4°C, protect from light[9]

Note: Specific solubility data in common laboratory solvents is not widely published. Therefore, an empirical determination as outlined in the following protocols is recommended.

Dissolution Workflow Diagram

The following diagram illustrates the decision-making process for preparing a stock solution of this compound.

G cluster_0 cluster_1 cluster_2 start Start: Receive Compound (Solid Powder) centrifuge Centrifuge vial to collect powder start->centrifuge weigh Weigh required amount (if >10 mg) centrifuge->weigh Large quantity add_solvent_aq Protocol 1: Add Sterile Aqueous Solvent (Water/PBS) centrifuge->add_solvent_aq Small quantity (dissolve in vial) weigh->add_solvent_aq vortex_aq Vortex / Sonicate add_solvent_aq->vortex_aq check_sol_aq Visually inspect for complete dissolution vortex_aq->check_sol_aq add_solvent_dmso Protocol 2: Add Sterile DMSO check_sol_aq->add_solvent_dmso No (Insoluble) sterile_filter Sterile filter through 0.22 µm syringe filter check_sol_aq->sterile_filter Yes (Soluble) vortex_dmso Vortex / Sonicate add_solvent_dmso->vortex_dmso check_sol_dmso Visually inspect for complete dissolution vortex_dmso->check_sol_dmso check_sol_dmso->sterile_filter qc_check QC Check (Optional): Measure pH / Concentration sterile_filter->qc_check aliquot Aliquot into cryovials qc_check->aliquot store Store at -20°C or -80°C aliquot->store ready Stock Solution Ready for Use store->ready

Caption: Workflow for dissolving this compound.

Materials and Equipment

  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator water bath

  • Sterile syringes (1 mL, 5 mL, 10 mL)

  • Sterile syringe filters (0.22 µm pore size). Use PTFE or nylon membranes for DMSO compatibility[10]. Use PES or PVDF for aqueous solutions.

  • Sterile, light-blocking cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol I: Preparation of an Aqueous Stock Solution

This protocol should be attempted first. The goal is to determine if the compound is soluble at a usable concentration (e.g., 1-10 mM) in an aqueous solvent.

5.1. Calculation of Mass for a 10 mM Stock Solution:

  • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 200.67 g/mol × 1000 mg/g = 2.007 mg

5.2. Step-by-Step Procedure:

  • Preparation: Before opening, centrifuge the vial containing the powder to ensure all material is at the bottom[4].

  • Weighing: Accurately weigh the calculated amount of powder. For quantities under 10 mg, it is often easier and more accurate to dissolve the entire contents of the vial in a known volume of solvent to create a stock of a specific concentration[4].

  • Dissolution: Add the desired volume of sterile water or PBS to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Solubility Check: Visually inspect the solution against a dark background. If it is clear with no visible particles, the compound is dissolved. If not, the compound may not be soluble at this concentration in this solvent; proceed to Protocol II.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube[4][11]. This step is mandatory for all solutions intended for cell culture.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in light-blocking cryovials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[4][5]. Avoid repeated freeze-thaw cycles.

Protocol II: Preparation of a High-Concentration DMSO Stock Solution

Use this protocol if aqueous solubility is insufficient.

6.1. Calculation of Mass for a 100 mM Stock Solution:

  • Example for 1 mL of 100 mM stock in DMSO:

    • Mass (mg) = 0.100 mol/L × 0.001 L × 200.67 g/mol × 1000 mg/g = 20.07 mg

6.2. Step-by-Step Procedure:

  • Preparation & Weighing: Follow steps 1 and 2 from Protocol I.

  • Dissolution: Add the calculated volume of sterile, cell culture grade DMSO to the powder.

  • Mixing: Vortex vigorously for 1-2 minutes until the solution is clear. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

  • Sterilization: Draw the DMSO stock solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter with a DMSO-compatible membrane (e.g., PTFE)[10]. Dispense into a sterile, chemically-resistant tube (e.g., polypropylene).

  • Aliquoting and Storage: Dispense into single-use aliquots in cryovials and store at -20°C or -80°C[4]. DMSO freezes at ~18.5°C, so solutions will be solid at -20°C.

Application in Cell Culture

7.1. Diluting Stock Solutions:

  • Aqueous Stocks: Can be diluted directly into cell culture medium.

  • DMSO Stocks: Must be serially diluted. To prevent precipitation, first make an intermediate dilution of the DMSO stock in culture medium before making the final dilution. Never add a small volume of concentrated DMSO stock directly into a large volume of medium.

  • Final Solvent Concentration: The final concentration of DMSO in the culture medium should not exceed a level toxic to your specific cell line. This is typically between 0.1% and 0.5%[4][5][12]. It is imperative to run a vehicle control experiment (medium with the same final concentration of DMSO) to differentiate compound effects from solvent effects.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound precipitates upon dilution in medium. The compound is not soluble in the aqueous medium at the final concentration.Perform serial dilutions rather than a single large dilution step[5]. Decrease the final concentration of the compound.
Cell death observed in vehicle control wells. The final concentration of the solvent (e.g., DMSO) is too high for the cell line.Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cells. Ensure the final DMSO concentration is kept below this limit (ideally ≤0.1%)[13][14].
Variability in experimental results. Incomplete dissolution of the compound; degradation of the stock solution.Ensure the stock solution is completely clear before use. Avoid repeated freeze-thaw cycles by using single-use aliquots[4].

Safety Precautions

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation[6]. Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols for High-Throughput Screening of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for the rapid identification of novel therapeutic agents. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a multitude of clinically approved drugs with diverse biological activities, including antimicrobial, analgesic, and anti-cancer properties.[1][2] The compound 4-(aminomethyl)-N-methylbenzamide hydrochloride, a member of this versatile chemical class, presents a compelling candidate for HTS campaigns aimed at discovering novel modulators of key cellular pathways.

While direct biological targets of this compound are not extensively documented, its structural similarity to known enzyme inhibitors provides a strong rationale for its inclusion in focused screening libraries. Notably, the related compound, 4-(aminomethyl)-N-hydroxybenzamide, is a known inhibitor of histone deacetylases (HDACs), a class of enzymes frequently dysregulated in cancer and other diseases.[3] This structural parallel suggests that this compound may also exhibit inhibitory activity against HDACs or other enzymes that recognize the benzamide motif, such as poly(ADP-ribose) polymerases (PARPs).[4][5][6]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in HTS campaigns. We will focus on a putative application as a histone deacetylase (HDAC) inhibitor, outlining a robust screening workflow from initial biochemical hit identification to secondary cell-based validation. The methodologies described herein are designed to be adaptable and can serve as a template for screening this compound against other potential target classes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a screening compound is paramount for successful assay development. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O[7][8]
Molecular Weight 200.67 g/mol [7][8]
IUPAC Name 4-(aminomethyl)-N-methylbenzamide;hydrochloride[7]
SMILES CNC(=O)C1=CC=C(C=C1)CN.Cl[7]
Solubility Soluble in water and organic solvents such as DMSO.[8]

Proposed Screening Workflow

A tiered approach is recommended for the high-throughput screening of this compound. This workflow is designed to efficiently identify and validate potential inhibitory activity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Screening cluster_3 Further Characterization Primary_Biochemical Primary Biochemical Assay (e.g., Fluorogenic HDAC Assay) Hit_Identification Initial Hit Identification Primary_Biochemical->Hit_Identification High-throughput screening of compound library Dose_Response Dose-Response Curve Generation (IC50) Hit_Identification->Dose_Response Confirmation of activity Secondary_Cell_Based Secondary Cell-Based Assay (e.g., Cellular HDAC Activity Assay) Dose_Response->Secondary_Cell_Based Validation in a cellular context Mechanism_of_Action Mechanism of Action Studies Secondary_Cell_Based->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling Secondary_Cell_Based->Selectivity_Profiling

Caption: Proposed high-throughput screening workflow for this compound.

Part 1: Primary Biochemical Screening - Fluorogenic HDAC Activity Assay

The primary screen aims to rapidly identify if this compound directly inhibits HDAC enzyme activity in a purified system. A fluorogenic assay is a common and robust method for HTS.[9][10][11]

Principle of the Assay

This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution, typically containing a protease, then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. A decrease in fluorescence in the presence of the test compound indicates inhibition of HDAC activity.

Materials and Reagents
  • Recombinant human HDAC1 enzyme

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) or a known HDAC inhibitor (positive control)

  • Developer solution (containing trypsin)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence plate reader

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 10 mM to 10 nM).

    • For the primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation:

    • Dispense 1 µL of the diluted compound, positive control (e.g., TSA), or DMSO (negative control) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the recombinant HDAC1 enzyme to the desired concentration in pre-warmed HDAC assay buffer. The optimal concentration should be determined empirically during assay development to ensure a robust signal-to-background ratio.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Substrate Addition and Reaction Incubation:

    • Prepare the HDAC fluorogenic substrate solution in HDAC assay buffer.

    • Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development:

    • Add 10 µL of the developer solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.

    • Incubate at 37°C for 15-30 minutes.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[11]

Data Analysis and Hit Identification
  • Percent Inhibition Calculation:

  • Z'-Factor Calculation for Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[12][13][14][15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13][14]

    Where SD is the standard deviation and Mean is the average signal.

  • Hit Criteria: A compound is typically considered a "hit" if it exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Part 2: Secondary Cell-Based Screening - Cellular HDAC Activity Assay

Hits identified in the primary biochemical screen must be validated in a more physiologically relevant context. A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit HDAC activity within a cellular environment.[16][17][18][19][20]

Principle of the Assay

This assay employs a cell-permeable, acetylated substrate that is deacetylated by endogenous HDACs within the cell. After cell lysis, a developer reagent is added to generate a luminescent or fluorescent signal that is proportional to the HDAC activity. A decrease in signal in the presence of the test compound indicates cellular HDAC inhibition.

Materials and Reagents
  • Human cell line (e.g., HeLa or HCT116)

  • Cell culture medium and supplements

  • Cell-based HDAC assay kit (containing cell-permeable substrate, lysis buffer, and developer reagent)

  • White, clear-bottom 384-well cell culture plates

  • Luminometer or fluorescence plate reader

Detailed Protocol
  • Cell Seeding:

    • Seed the cells into a 384-well plate at a predetermined density to achieve approximately 80% confluency on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compound (this compound) and controls in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compounds.

    • Incubate for a defined period (e.g., 4-24 hours) to allow for cellular uptake and target engagement.

  • Assay Procedure (following a typical kit protocol):

    • Equilibrate the plate and reagents to room temperature.

    • Add the cell-permeable HDAC substrate to each well and incubate as recommended by the manufacturer.

    • Add the lysis/developer reagent to each well. This reagent lyses the cells and initiates the signal-generating reaction.

    • Incubate for a specified time to allow the signal to stabilize.

  • Data Acquisition:

    • Measure luminescence or fluorescence using a plate reader.

Data Analysis
  • Dose-Response Curves and IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the cellular HDAC activity.

Visualization of the Assay Principle

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Substrate_Ac Acetylated Substrate (Fluorophore-Quenched) HDAC HDAC Enzyme Substrate_Ac->HDAC Substrate_DeAc Deacetylated Substrate HDAC->Substrate_DeAc Compound 4-(aminomethyl)-N-methylbenzamide hydrochloride Compound->HDAC Inhibition Developer Developer (Protease) Substrate_DeAc->Developer Fluorescence Fluorescent Signal Developer->Fluorescence Cell Cell with Endogenous HDACs Lysis_Developer Lysis/Developer Reagent Cell->Lysis_Developer Cell_Substrate Cell-Permeable Acetylated Substrate Cell_Substrate->Cell Luminescence Luminescent Signal Lysis_Developer->Luminescence

Caption: Principles of the biochemical and cell-based HDAC activity assays.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound as a potential HDAC inhibitor. Successful identification of activity in both the primary biochemical and secondary cell-based assays would warrant further investigation into its mechanism of action, isoform selectivity, and potential therapeutic applications. These follow-up studies could include profiling against a panel of HDAC isoforms and assessing its effects on downstream cellular processes such as gene expression and cell proliferation. The versatility of the benzamide scaffold suggests that this compound could also be a valuable tool for exploring other biological targets, and the HTS principles described here can be readily adapted for such investigations.

References

Application Notes and Protocols for the Administration of 4-(aminomethyl)-N-methylbenzamide hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes provide a comprehensive framework for the dosing and administration of 4-(aminomethyl)-N-methylbenzamide hydrochloride in rodent models. Due to the limited availability of specific preclinical data for this compound, the following protocols are based on established best practices for novel small molecules and benzamide derivatives. Researchers must adapt these guidelines to their specific experimental context and conduct preliminary dose-finding studies to establish a safe and effective dosage range.

Introduction and Scientific Rationale

This compound is a benzamide derivative. While specific in-vivo efficacy studies for this particular compound are not widely published, the benzamide scaffold is a common feature in a variety of biologically active molecules. The aminomethyl and N-methylbenzamide moieties suggest potential interactions with various biological targets. This document provides a foundational guide for researchers to systematically determine the appropriate dosage and administration of this compound for in-vivo studies in rodent models.

The primary challenge when working with a novel compound is the absence of established dosage regimens. Therefore, the initial experimental phase is critical and must focus on determining the maximum tolerated dose (MTD) and observing for any signs of toxicity.[1] This foundational data is essential for the design of subsequent efficacy studies.

Compound Information and Pre-formulation Considerations

Before commencing in-vivo experiments, a thorough understanding of the compound's physicochemical properties is crucial for appropriate vehicle selection and formulation.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O[2]
Molecular Weight 200.67 g/mol
Physical Form Solid
Purity Typically >95% (verify with supplier)
Storage Sealed in a dry, room temperature environment

Solubility and Vehicle Selection:

As a hydrochloride salt, this compound is expected to have good solubility in aqueous solutions. However, experimental verification is paramount.

Recommended Vehicle Screening Protocol:

  • Initial Assessment: Start with sterile water for injection or isotonic saline (0.9% NaCl). These are the preferred vehicles due to their physiological compatibility.[3]

  • Procedure:

    • Prepare a small, concentrated stock solution (e.g., 10 mg/mL) of the compound in the chosen aqueous vehicle.

    • Observe for complete dissolution. Gentle warming or sonication may be employed if necessary.

    • If solubility is limited, consider co-solvents such as a low percentage of DMSO or PEG-400. However, be aware that organic solvents can have their own toxicological effects.[4]

  • pH Adjustment: Check the pH of the final formulation. For parenteral routes, a pH close to physiological (7.2-7.4) is ideal to minimize irritation at the injection site.[5]

  • Stability: Assess the stability of the formulation at the intended storage and administration temperature.

dot

References

Unlocking Novel Neurotherapeutics: Application of 4-(aminomethyl)-N-methylbenzamide hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of a Novel Chemical Probe

In the dynamic landscape of neuroscience research, the exploration of novel chemical entities is paramount to unraveling the intricate complexities of the nervous system and discovering new therapeutic avenues for a myriad of neurological disorders. 4-(aminomethyl)-N-methylbenzamide hydrochloride is a research chemical with a benzamide core structure, a scaffold present in a variety of biologically active compounds. While the precise molecular target of this compound remains to be definitively elucidated, its structural characteristics suggest its potential to interact with key enzyme families that are of significant interest in neuroscience, such as histone deacetylases (HDACs) and protein kinases. The absence of a confirmed target positions this compound as an intriguing chemical probe for phenotypic screening and target discovery campaigns aimed at identifying novel pathways and therapeutic strategies in neuroscience.

This comprehensive guide provides researchers, scientists, and drug development professionals with a framework for utilizing this compound as a tool for discovery. We will delve into its potential, though unconfirmed, connections to known target classes, and provide detailed protocols for its application in both in vitro and in vivo neuroscience research models.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its effective application in biological research.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O--INVALID-LINK--
Molecular Weight 200.67 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Information on solubility in aqueous buffers and organic solvents should be empirically determined. It is recommended to start with common solvents such as water, DMSO, and ethanol.
Storage Store at room temperature, sealed in a dry environment.--INVALID-LINK--

Plausible, Unconfirmed Biological Activities: A Rationale for Exploration

While direct evidence is lacking, the benzamide structure of this compound provides clues to its potential biological activities, making it a valuable tool for hypothesis-driven research.

Potential for Histone Deacetylase (HDAC) Inhibition

A structurally related compound, 4-(aminomethyl)-N-hydroxybenzamide, has been identified as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In the context of neuroscience, HDAC inhibitors have shown therapeutic promise in models of neurodegenerative diseases, mood disorders, and cognitive enhancement.[1][2][3][4][5] The potential of this compound to modulate HDAC activity warrants investigation in neuronal models.

Potential for Protein Kinase Modulation

The benzamide scaffold is also a common feature in a number of protein kinase inhibitors. Protein kinases are key regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[6][7][8][9] Exploring the effect of this compound on various kinase signaling pathways in neuronal cells could uncover novel regulatory mechanisms.

Application in Phenotypic Screening and Target Identification

Given the undefined mechanism of action, this compound is an ideal candidate for phenotypic screening campaigns. Phenotypic screening focuses on identifying compounds that elicit a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target.[10][11][12][13] This approach is particularly powerful in neuroscience for discovering first-in-class therapeutics.

Workflow for Phenotypic Screening and Target ID

Caption: A generalized workflow for utilizing a novel compound in phenotypic screening and subsequent target identification.

Experimental Protocols

The following protocols provide a starting point for investigating the effects of this compound in neuroscience research.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Safety First: Always handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • Weighing: Accurately weigh a desired amount of the compound using a calibrated analytical balance.

  • Dissolution:

    • For a 10 mM stock solution, dissolve 2.007 mg of the compound in 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Note: The final concentration of DMSO in cell culture media should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Neuroprotection Assay

Objective: To assess the potential of this compound to protect neuronal cells from a toxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • Neurotoxic agent (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for an excitotoxicity model)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Induction of Neurotoxicity:

    • Add the neurotoxic agent to the wells (except for the untreated control wells) at a concentration known to induce approximately 50% cell death.

    • Incubate for the required duration to induce toxicity (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

In Vitro Neuroprotection Assay Workflow

References

Application Notes and Protocols for the Evaluation of 4-(aminomethyl)-N-methylbenzamide hydrochloride as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 4-(aminomethyl)-N-methylbenzamide hydrochloride as a potential therapeutic agent. While specific biological data for this compound is not extensively available in public literature, its structural motif as a benzamide derivative suggests a high potential for bioactivity. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents, often through mechanisms involving enzyme inhibition.[1] This guide outlines detailed protocols for a tiered screening approach, starting with fundamental in vitro assays to identify and validate potential therapeutic activities, and progressing to a conceptual framework for in vivo evaluation.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] The versatility of this scaffold allows for a diverse range of pharmacological activities. Notably, benzamide derivatives have been successfully developed as anticancer agents (e.g., histone deacetylase (HDAC) inhibitors), anti-inflammatory compounds, and antimicrobials.[2][3]

This compound is a small molecule belonging to this promising class. Its chemical and physical properties are summarized in Table 1. Given the therapeutic precedent of related structures, a systematic investigation into its biological effects is warranted. This guide provides the foundational experimental framework for such an investigation.

PropertyValueSource
IUPAC Name 4-(aminomethyl)-N-methylbenzamide;hydrochloride[4]
Molecular Formula C₉H₁₃ClN₂O[4]
Molecular Weight 200.67 g/mol [4][5]
Physical Form Solid[6]
CAS Number 1158467-80-1[4]

Table 1: Physicochemical Properties of this compound.

Hypothesized Mechanisms of Action and Therapeutic Applications

Based on the established activities of the benzamide class, we can hypothesize several potential mechanisms of action for this compound. These hypotheses form the basis for the subsequent experimental protocols.

Anticancer Activity via HDAC Inhibition

Many benzamide derivatives are known to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation.[1] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway Compound 4-(aminomethyl)-N- methylbenzamide HCl HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothesized anticancer mechanism via HDAC inhibition.

Anti-inflammatory Activity via Modulation of Macrophage Activation

Inflammation is a key process in many diseases. Macrophages are central players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. Benzamide derivatives may interfere with the signaling pathways that lead to the production of these mediators.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling iNOS iNOS Expression Signaling->iNOS Compound 4-(aminomethyl)-N- methylbenzamide HCl Compound->Signaling Inhibition NO Nitric Oxide (NO) Production iNOS->NO

Caption: Hypothesized anti-inflammatory mechanism.

Experimental Protocols for In Vitro Characterization

A tiered approach to in vitro screening is recommended. The following protocols describe primary assays to test for anticancer, anti-inflammatory, antimicrobial, and HDAC inhibitory activity.

General Workflow for In Vitro Screening

In_Vitro_Workflow start Prepare Stock Solution of 4-(aminomethyl)-N-methylbenzamide HCl cytotoxicity Primary Cytotoxicity Screen (e.g., MTT Assay) on Cancer Cell Lines start->cytotoxicity anti_inflammatory Anti-inflammatory Screen (e.g., Griess Assay) on Macrophages start->anti_inflammatory antimicrobial Antimicrobial Screen (e.g., MIC Determination) start->antimicrobial hdac HDAC Inhibition Screen (Fluorometric Assay) start->hdac secondary Secondary & Mechanistic Assays (e.g., Western Blot, Flow Cytometry) cytotoxicity->secondary anti_inflammatory->secondary hdac->secondary

Caption: General workflow for in vitro screening.

Protocol: Anticancer Activity - MTT Proliferation Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This assay quantifies the production of NO by LPS-stimulated macrophages using the Griess reagent.[8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol: Antimicrobial Activity - Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: HDAC Inhibitor Screening Assay (Fluorometric)

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.[13][14]

Materials:

  • HDAC inhibitor screening kit (containing HDAC enzyme, acetylated fluorometric substrate, developer, and a known inhibitor like Trichostatin A)

  • This compound

  • 96-well black plates

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (known inhibitor, e.g., Trichostatin A).

  • Enzyme Reaction: Add the HDAC enzyme and substrate mixture to each well and incubate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Signal Development: Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Read the fluorescence using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percent inhibition of HDAC activity for each compound concentration and determine the IC₅₀ value.

In Vivo Evaluation: A Conceptual Framework

Should in vitro screening reveal promising activity, particularly in the anticancer assays, the next logical step is in vivo evaluation. Cell line-derived xenograft (CDX) models are a robust and widely used platform for this purpose.[15][16]

General Workflow for In Vivo Xenograft Study

In_Vivo_Workflow start Select Cancer Cell Line (Based on In Vitro Sensitivity) implantation Subcutaneous Implantation of Cancer Cells into Immunodeficient Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Randomize Mice and Begin Treatment with Compound tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint: Tumor Collection for Pharmacodynamic Analysis monitoring->endpoint

Caption: Conceptual workflow for an in vivo xenograft study.

Procedure Outline:

  • Model Selection: Choose a human cancer cell line that showed high sensitivity to the compound in vitro.[17]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[17]

  • Tumor Implantation: Subcutaneously implant a suspension of the selected cancer cells into the flanks of the mice.[16]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Dosing and Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm the on-target effects of the compound.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.

Cell LineIC₅₀ (µM)
MCF-7[Experimental Value]
A549[Experimental Value]
HCT116[Experimental Value]

Table 2: Example Data Table for Anticancer Activity.

TreatmentNO Production (% of LPS Control)
Vehicle + LPS100%
Compound (1 µM) + LPS[Experimental Value]
Compound (10 µM) + LPS[Experimental Value]
Compound (50 µM) + LPS[Experimental Value]

Table 3: Example Data Table for Anti-inflammatory Activity.

Bacterial StrainMIC (µg/mL)
E. coli[Experimental Value]
S. aureus[Experimental Value]

Table 4: Example Data Table for Antimicrobial Activity.

EnzymeIC₅₀ (µM)
HDAC (Total)[Experimental Value]

Table 5: Example Data Table for HDAC Inhibition.

Conclusion

This compound, as a member of the pharmacologically significant benzamide class, represents a promising candidate for therapeutic development. The lack of specific biological data necessitates a systematic screening approach. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of its potential anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. Positive results from these foundational assays will provide the rationale for progressing to more complex mechanistic studies and in vivo validation, ultimately paving the way for its potential translation into a novel therapeutic agent.

References

Application Notes & Protocols: Preclinical Efficacy Evaluation of 4-(aminomethyl)-N-methylbenzamide hydrochloride, a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a preclinical experimental plan to evaluate the efficacy of 4-(aminomethyl)-N-methylbenzamide hydrochloride. Based on structural similarities to known inhibitors of Poly (ADP-ribose) polymerase (PARP), we hypothesize that this compound functions as a PARP inhibitor. The following protocols are designed to rigorously test this hypothesis, starting from biochemical validation and progressing through cell-based functional assays to in vivo efficacy studies. The overarching goal is to establish a robust data package to support the continued development of this compound as a potential anti-cancer therapeutic.

Introduction and Scientific Rationale

The benzamide moiety is a key structural feature present in several FDA-approved PARP inhibitors.[1] Given the structure of this compound, it is a rational starting point to investigate its potential as a PARP inhibitor. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2]

Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[2] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and cell death. This concept, known as "synthetic lethality," is the cornerstone of PARP inhibitor therapy.[2][3]

This guide will therefore focus on a dual-pronged approach:

  • Biochemical and Cellular Target Engagement: To confirm that this compound directly inhibits PARP enzymatic activity and elicits the expected downstream cellular effects on DNA repair pathways.

  • Synthetic Lethality in a Preclinical Setting: To demonstrate selective anti-tumor efficacy in cancer models with deficient homologous recombination.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the central role of PARP in DNA single-strand break repair and the principle of synthetic lethality in HR-deficient cancer cells.

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) SSB DNA Single-Strand Break PARP PARP Activation SSB->PARP recruits BER Base Excision Repair PARP->BER facilitates Survival Cell Survival BER->Survival leads to DSB Replication Fork Collapse (Double-Strand Break) HR Homologous Recombination (Error-Free Repair) SSB_cancer DNA Single-Strand Break PARP_cancer PARP SSB_cancer->PARP_cancer PARP_inhibitor 4-(aminomethyl)-N- methylbenzamide hydrochloride PARP_inhibitor->PARP_cancer inhibits Accumulated_SSB Accumulated SSBs PARP_cancer->Accumulated_SSB leads to (when inhibited) DSB_cancer Double-Strand Breaks Accumulated_SSB->DSB_cancer causes HR_deficient Deficient Homologous Recombination DSB_cancer->HR_deficient cannot be repaired by Apoptosis Apoptosis HR_deficient->Apoptosis leads to

Caption: Mechanism of synthetic lethality with PARP inhibitors.

In Vitro Efficacy Evaluation

The initial phase of testing involves biochemical and cell-based assays to confirm the compound's mechanism of action and to determine its potency and selectivity.

Workflow for In Vitro Evaluation

in_vitro_workflow start Start: Compound Synthesis and QC biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based parp_activity PARP Enzymatic Activity Assay (IC50) biochem->parp_activity parp_trapping PARP Trapping Assay biochem->parp_trapping conclusion Data Analysis and Go/No-Go Decision for In Vivo Studies parp_activity->conclusion parp_trapping->conclusion cell_selection Select HR-deficient and HR-proficient cell lines cell_based->cell_selection viability Cell Viability Assay (GI50) cell_selection->viability western Western Blot for DNA Damage Markers (γH2AX, p-ATM) cell_selection->western viability->conclusion western->conclusion

Caption: Step-by-step workflow for in vitro efficacy testing.

Biochemical Assays

Protocol 1: In Vitro PARP Activity Assay (Colorimetric)

This assay quantifies the inhibition of PARP1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.[1]

  • Materials:

    • Histone-coated 96-well plate

    • Recombinant human PARP1 enzyme

    • Activated DNA

    • Biotinylated NAD+

    • This compound (test compound)

    • Olaparib (positive control)

    • Assay Buffer

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or control.

    • Initiate the reaction by adding the recombinant PARP1 enzyme to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Add biotinylated NAD+ to each well and incubate for another hour at 37°C.

    • Wash the plate three times with wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate at room temperature for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP activity inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Cell-Based Assays

Cell Line Selection Rationale:

To test the synthetic lethality hypothesis, it is crucial to use pairs of cell lines that are isogenic or at least have a well-characterized homologous recombination status.

Cell LineCancer TypeHR StatusRationale
DLD-1 BRCA2-/- Colorectal CancerHR-deficientGenetically engineered to lack BRCA2 function.
DLD-1 WT Colorectal CancerHR-proficientParental wild-type control for DLD-1 BRCA2-/-.
CAPAN-1 Pancreatic CancerHR-deficient (BRCA2 mutant)Endogenously harbors a BRCA2 mutation.
BxPC-3 Pancreatic CancerHR-proficientWild-type BRCA2, serves as a control for CAPAN-1.
MDA-MB-436 Breast CancerHR-deficient (BRCA1 mutant)Endogenously harbors a BRCA1 mutation.
MCF-7 Breast CancerHR-proficientWild-type BRCA1/2, serves as a control.

Protocol 2: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Materials:

    • Selected cancer cell lines

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (typically from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

    • Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Expected Outcome: The GI50 values should be significantly lower in the HR-deficient cell lines compared to their HR-proficient counterparts, demonstrating selective cytotoxicity.

Protocol 3: Western Blot Analysis for DNA Damage Markers

This protocol is to detect the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[6]

  • Materials:

    • Selected cell lines

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis:

      • Seed cells in 6-well plates and treat with the test compound at its GI50 concentration for various time points (e.g., 6, 12, 24 hours).

      • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.[6]

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

      • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

      • Incubate the membrane with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.[7]

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detection:

      • Visualize the protein bands using an ECL substrate and an imaging system.[7]

      • Strip and re-probe the membrane for a loading control like β-actin to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using image analysis software. A significant increase in γH2AX levels in compound-treated cells, particularly in HR-deficient lines, would indicate the induction of DNA double-strand breaks.

In Vivo Efficacy Evaluation

After successful in vitro validation, the next critical step is to assess the anti-tumor efficacy of this compound in a living organism.

Workflow for In Vivo Evaluation

in_vivo_workflow start Start: Successful In Vitro Data pk_studies Pharmacokinetic (PK) Studies start->pk_studies model_selection Animal Model Selection (Syngeneic Model with HR-deficient tumor) start->model_selection treatment Treatment with Compound, Vehicle, and Positive Control pk_studies->treatment informs dosing efficacy_study In Vivo Efficacy Study model_selection->efficacy_study tumor_implantation Tumor Cell Implantation efficacy_study->tumor_implantation tumor_implantation->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC, Biomarker Analysis monitoring->endpoint conclusion Data Analysis and Efficacy Determination endpoint->conclusion

Caption: A streamlined workflow for in vivo efficacy and PK studies.

Animal Model Selection

Syngeneic mouse models are highly valuable for preclinical immuno-oncology research because they utilize immunocompetent mice, allowing for the study of the interaction between the therapeutic agent, the tumor, and an intact immune system.[8][9][10][11] For testing a PARP inhibitor, a syngeneic model with a tumor cell line that has a known HR deficiency (e.g., a BRCA1/2 mutation) is ideal.

Pharmacokinetic (PK) Studies

Before initiating efficacy studies, it is essential to understand the pharmacokinetic properties of the compound to establish an appropriate dosing regimen.[12][13] Key parameters to determine include:

  • Absorption: How the drug is absorbed into the bloodstream.

  • Distribution: Where the drug travels in the body.

  • Metabolism: How the drug is broken down.

  • Excretion: How the drug is eliminated from the body. This information will inform the dose, route of administration, and dosing frequency for the efficacy study.[14]

Protocol 4: Syngeneic Mouse Model Efficacy Study
  • Model: C57BL/6 mice with subcutaneously implanted BRCA1-deficient murine mammary tumor cells (e.g., K14-cre;Brca1 F/F;p53 F/F).

  • Study Groups (n=10 mice per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (Dose 1, determined from PK studies)

    • This compound (Dose 2)

    • Positive Control (e.g., Olaparib)

  • Procedure:

    • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into the different treatment groups.

    • Treatment Administration: Administer the treatments daily (or as determined by PK data) via the appropriate route (e.g., oral gavage).

    • Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight as a measure of toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).

    • Tissue Collection: At the end of the study, collect tumors for weight measurement and further analysis (e.g., immunohistochemistry for γH2AX).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine if the differences between groups are significant.

Data Summary Tables

Table 1: Hypothetical In Vitro Data Summary

CompoundPARP1 IC50 (nM)Cell LineGI50 (µM)
This compound15DLD-1 BRCA2-/-0.5
DLD-1 WT>10
Olaparib (Control)5DLD-1 BRCA2-/-0.1
DLD-1 WT8.5

Table 2: In Vivo Study Design Overview

ParameterDescription
Animal Model C57BL/6 mice (immunocompetent)
Tumor Model Syngeneic BRCA1-deficient mammary tumor
Group Size 10 mice per group
Treatments Vehicle, Test Compound (2 doses), Positive Control (Olaparib)
Administration Oral gavage, daily
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight changes, tumor weight at endpoint, biomarker analysis (e.g., IHC for γH2AX)

Conclusion

The experimental design outlined in this document provides a comprehensive and logical pathway for evaluating the efficacy of this compound as a putative PARP inhibitor. By systematically progressing from biochemical confirmation to cellular mechanism and finally to in vivo anti-tumor activity, researchers can generate a robust data package. Positive and selective activity in these assays would provide strong evidence for its therapeutic potential and justify further preclinical development, including formal toxicology studies as required by regulatory agencies like the FDA.[15]

References

Preparation of Stock Solutions for 4-(aminomethyl)-N-methylbenzamide hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-(aminomethyl)-N-methylbenzamide hydrochloride (Catalog No. CBR01678 or similar). Intended for researchers, scientists, and professionals in drug development, this document outlines the critical chemical properties, safety precautions, and step-by-step methodologies to ensure the accuracy, reproducibility, and stability of experimental results. By explaining the causality behind each step, this guide aims to equip laboratory personnel with the expertise to prepare high-quality stock solutions essential for scientific research.

Introduction: The Critical Role of a Well-Prepared Stock Solution

In experimental sciences, particularly in pharmacology and medicinal chemistry, the accuracy of a compound's concentration is paramount. Stock solutions serve as the foundation for virtually all subsequent dilutions and experimental assays.[1][2] Preparing a concentrated, well-characterized stock solution minimizes repetitive weighing of small, often static-prone, quantities of powder, thereby reducing measurement errors and improving efficiency.[3] Furthermore, storing compounds in a solubilized, stable format can prolong their shelf-life compared to their solid form, provided appropriate storage conditions are maintained.[3]

This document provides a robust, field-proven protocol for this compound, a compound of interest in various research applications. Adherence to this protocol will ensure the integrity and reliability of the stock solutions, which is the first step towards valid and reproducible experimental data.

Compound Specifications & Properties

A thorough understanding of the compound's properties is essential before any experimental work begins.[4] The key specifications for this compound are summarized below.

PropertyValueSource
IUPAC Name 4-(aminomethyl)-N-methylbenzamide;hydrochloride[5]
Molecular Formula C₉H₁₃ClN₂O[5]
Molecular Weight 200.67 g/mol [5]
Physical Form Solid[5]
CAS Number 1158467-80-1

Safety & Handling: A Self-Validating System of Precaution

This compound is classified with specific hazards that necessitate careful handling to ensure personnel safety.

GHS Hazard Classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .

Mandatory Personal Protective Equipment (PPE) & Handling:

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.

In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS) for detailed instructions. Always have an SDS readily available in the laboratory where the compound is handled.

Solvent Selection: The Principle of "Like Dissolves Like"

The choice of solvent is the most critical decision in preparing a stock solution. While specific solubility data for this compound is not extensively published, its hydrochloride salt form is designed to enhance its polarity and, consequently, its solubility in aqueous solutions.

  • Primary Recommendation (Aqueous-Based): Given its hydrochloride salt structure, sterile, deionized water or a buffered solution (e.g., PBS, pH 7.4) is the recommended starting solvent. The salt form increases the likelihood of solubility in polar, protic solvents.

  • Secondary Recommendation (Organic): For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is a robust choice due to its high solubilizing power for a wide range of organic molecules. It is often used for in vitro cell-based assays.

Pre-Protocol Validation: It is best practice to perform a small-scale solubility test before preparing a large volume of stock solution. To do this, weigh a small amount of the compound (e.g., 1-2 mg) and add a measured volume of the chosen solvent to determine if it dissolves at the desired concentration. Gentle vortexing or sonication can aid dissolution.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other desired concentrations.

Required Materials
  • This compound powder

  • Chosen solvent (e.g., sterile deionized water or DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriately sized volumetric flask or sterile conical tube

  • Vortex mixer and/or sonicator

  • Sterile, amber (light-protecting) cryovials for storage

  • Pipettes and sterile tips

Calculation of Required Mass

The fundamental formula for calculating the mass of solute needed is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 10 mL of a 10 mM Stock Solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Final Volume: 10 mL = 0.010 L

  • Molecular Weight: 200.67 g/mol

Mass = 0.010 mol/L * 0.010 L * 200.67 g/mol = 0.020067 g = 20.07 mg

Step-by-Step Preparation Workflow
  • Pre-Weighing: Place a clean, new weighing boat on the calibrated analytical balance and tare it to zero.

  • Weighing: Carefully weigh out the calculated mass (20.07 mg for our example) of this compound. Record the exact mass weighed.

  • Transfer: Transfer the weighed powder into a sterile conical tube or volumetric flask. Tap the weighing boat gently to ensure all powder is transferred.

  • Solubilization: Add approximately 80% of the final volume of the chosen solvent (e.g., 8 mL for a 10 mL final volume) to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex the solution for 1-2 minutes. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Volume Adjustment: Once the solute is fully dissolved, add the remaining solvent to reach the final desired volume (e.g., bring the total volume to 10 mL). This is a critical step for concentration accuracy.

  • Final Mixing: Invert the capped tube or flask several times to ensure the final solution is homogeneous.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber cryovials.

  • Labeling: Each aliquot vial must be clearly labeled with:

    • Compound Name

    • Concentration (e.g., 10 mM)

    • Solvent (e.g., DMSO)

    • Date of Preparation

    • Preparer's Initials

  • Storage: Store the aliquots in a freezer at -20°C or -80°C for long-term stability. A vendor suggests storing the solid compound in a freezer under -20°C.[6] For solutions, storage at -80°C is generally recommended for periods longer than a month.

Visualization of the Workflow

The following diagram illustrates the key steps in the stock solution preparation workflow.

Stock_Solution_Workflow cluster_prep Pre-Preparation cluster_solubilization Solubilization cluster_finalization Finalization & Storage Calc Calculate Mass Weigh Weigh Compound Calc->Weigh Transfer Transfer Powder Weigh->Transfer AddSolvent Add ~80% Solvent Transfer->AddSolvent Dissolve Vortex / Sonicate AddSolvent->Dissolve TopUp Adjust to Final Volume Dissolve->TopUp Mix Mix Homogeneously TopUp->Mix Aliquot Aliquot into Vials Mix->Aliquot Store Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for preparing a chemical stock solution.

Quality Control and Best Practices

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can cause compound degradation or precipitation out of solution. Aliquoting is the most effective strategy to prevent this.

  • Sterility: If the stock solution is for use in cell culture, it must be sterile. Either prepare it using sterile technique in a biosafety cabinet or filter-sterilize the final solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO, PES for aqueous solutions).

  • Documentation: Maintain a detailed logbook entry for every stock solution prepared. Record the actual mass weighed, final volume, calculated concentration, lot number of the compound, and date of preparation.

  • Re-validation: For long-term studies, it is advisable to periodically re-validate the concentration and purity of a stock solution, especially if it has been stored for an extended period (e.g., >6 months).

References

Application Notes & Protocols for 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of 4-(aminomethyl)-N-methylbenzamide hydrochloride (CAS No: 1158467-80-1). Intended for researchers, medicinal chemists, and drug development professionals, these notes synthesize critical safety data with practical, field-proven protocols. The structure of this guide is designed to follow the logical workflow of a research project, from initial compound evaluation and risk assessment to experimental application and final disposal. We emphasize the causality behind each procedural recommendation to ensure both safety and experimental integrity.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. This compound is a substituted benzamide derivative, often utilized as a chemical intermediate or fragment in medicinal chemistry.[1][2] Its bifunctional nature, featuring a primary amine and a secondary amide, makes it a versatile building block, for instance, in the synthesis of targeted therapies like histone deacetylase (HDAC) inhibitors.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₃ClN₂O[3][4][5]
Molecular Weight 200.67 g/mol [3][4][5]
IUPAC Name 4-(aminomethyl)-N-methylbenzamide;hydrochloride[3]
CAS Number 1158467-80-1[3][6]
Appearance White to off-white solid[5]
Storage Temperature Room Temperature, sealed in dry conditions[5][6]
SMILES CNC(=O)C1=CC=C(C=C1)CN.Cl[3][6]
InChIKey NLKLSWPOAFKYKN-UHFFFAOYSA-N[3][5]

Hazard Identification and Risk Mitigation

This compound is classified as hazardous. A comprehensive risk assessment must be conducted before any handling. The Globally Harmonized System (GHS) classifications provide the basis for all recommended safety procedures.

Table 2: GHS Hazard Classification

GHS ClassificationHazard StatementSignal WordPictogramSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning[3][5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning[3][5]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarning[3][5]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWarning[3][5]
Causality of Hazards and Required Precautions
  • Respiratory Irritation (H335): The compound is a fine, solid powder that can be easily aerosolized. Inhalation may irritate the respiratory tract.

    • Mitigation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.

  • Skin and Eye Irritation (H315, H319): Direct contact with the compound can cause significant irritation.

    • Mitigation: Impervious nitrile gloves, a lab coat, and chemical safety goggles are mandatory at all times. In cases of potential splashing, a full-face shield is required.

  • Oral Toxicity (H302): Ingestion of the compound is harmful.

    • Mitigation: Strict prohibition of eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.

Laboratory Handling and Storage Workflow

The following diagram outlines the mandated workflow for handling this compound from receipt to disposal. This workflow is designed as a self-validating system to minimize exposure and preserve compound integrity.

G cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling & Application cluster_cleanup Cleanup & Disposal a 1. Review SDS & Conduct Risk Assessment b 2. Prepare & Verify Engineering Controls (Fume Hood, Eyewash) a->b c 3. Don Personal Protective Equipment (PPE) b->c d 4. Transfer Compound to Ventilated Enclosure c->d e 5. Weigh Desired Amount Using Anti-Static Weigh Paper d->e f 6. Prepare Stock Solution (See Protocol 3.1) e->f g 7. Perform QC Analysis (See Protocol 3.2) f->g h 8. Decontaminate Surfaces & Glassware g->h i 9. Dispose of Contaminated Waste in Labeled Bins h->i j 10. Doff & Dispose of PPE i->j k 11. Wash Hands Thoroughly j->k

Caption: End-to-end workflow for safe handling of the compound.

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting point for most in vitro biological assays.

Rationale: Dimethyl sulfoxide (DMSO) is chosen for its broad solubilizing power for organic molecules. However, its aqueous stability should always be considered. For applications requiring aqueous buffers, preparing a more concentrated DMSO stock for subsequent dilution is standard practice to minimize the final DMSO concentration in the assay, which can affect cell viability.

Materials:

  • This compound (MW: 200.67 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Weigh Compound: Inside a chemical fume hood, carefully weigh approximately 2.01 mg of this compound into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (mL) = [Weight (mg) / 200.67 ( g/mol )] / 10 (mmol/L) For 2.01 mg, the required volume is 1.00 mL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be applied if dissolution is slow.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date, and preparer's initials. Store at -20°C for short-to-medium term storage or -80°C for long-term storage. Before each use, thaw the vial completely and vortex gently to ensure homogeneity.

Protocol for Quality Control via LC-MS

Rationale: Verifying the purity and identity of a compound before its use in an assay is a cornerstone of trustworthy and reproducible research. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose, providing both retention time and mass-to-charge ratio data.[7] This protocol provides a general method adaptable for most reverse-phase compatible compounds.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., single quadrupole or Q-TOF).

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample prepared from the stock solution (diluted to ~10 µM in 50:50 Water:Acetonitrile).

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 0.4 mL/min.

  • Sample Injection: Inject 1-5 µL of the prepared sample.

  • Chromatographic Gradient:

    • Start at 5% B for 0.5 minutes.

    • Ramp linearly to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 0.5 minutes.

    • Hold at 5% B for 2 minutes for re-equilibration.

  • Mass Spectrometry Parameters (Positive ESI Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120°C.

    • Desolvation Temperature: ~350°C.

  • Data Analysis:

    • Purity: Integrate the peak area of the main compound peak from the total ion chromatogram (TIC) or UV chromatogram (e.g., at 254 nm). Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity Confirmation: The expected mass for the parent compound (free base) [M+H]⁺ is 165.10 (C₉H₁₃N₂O⁺). Verify the presence of this ion in the mass spectrum corresponding to the main chromatographic peak.

Emergency Procedures and Disposal

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Spill Management
  • Minor Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a wet cloth.

  • Major Spill: Evacuate the area. Prevent entry of unnecessary personnel. Wear appropriate PPE, including a respirator. Follow institutional protocols for large chemical spills.

Waste Disposal

All waste, including contaminated PPE, empty containers, and unused compound, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(Aminomethyl)-N-methylbenzamide Hydrochloride Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(aminomethyl)-N-methylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues when preparing solutions of this compound in buffer systems. Our goal is to provide a framework for systematically diagnosing and resolving these solubility challenges, grounded in fundamental physicochemical principles.

Foundational Concepts: Why Does Precipitation Occur?

Before diving into specific troubleshooting steps, it is crucial to understand the chemical nature of this compound and the primary factors governing its solubility.

Q1: I'm seeing my compound crash out of solution. What is the most likely cause?

A1: The most common cause of precipitation for this compound is an unfavorable pH environment. This compound is the hydrochloride salt of a molecule containing a primary amine (the aminomethyl group). In its salt form, the amine is protonated (-CH₂NH₃⁺), carrying a positive charge that makes it highly soluble in aqueous solutions.[1][2] However, if the pH of the buffer is too high (too alkaline), this proton can be removed, converting the charged, soluble species into its neutral, "free base" form (-CH₂NH₂). This neutral form is significantly less soluble in water and will precipitate out of solution once its solubility limit is exceeded.[2]

Q2: How does pH relate to the solubility of this specific compound?

A2: The relationship between pH, the compound's ionization state, and its solubility is described by the Henderson-Hasselbalch equation.[3][4][5] The key parameter is the pKa of the aminomethyl group. While the exact experimental pKa for this molecule is not widely published, primary benzylic amines typically have a pKa in the range of 9 to 10.

  • When pH < pKa: The amine group is predominantly in its protonated, charged, and water-soluble form (R-NH₃⁺).

  • When pH > pKa: The amine group is predominantly in its deprotonated, neutral, and poorly soluble free base form (R-NH₂).

As a rule of thumb, to maintain full solubility of an amine salt, the pH of the solution should be kept at least 2 units below its pKa. For this compound, this means maintaining a pH comfortably below ~7.0 is a safe starting point to avoid precipitation of the free base.

Systematic Troubleshooting Guide & FAQs

Use the following questions to diagnose the specific cause of precipitation in your experiment and follow the recommended protocols to resolve the issue.

FAQ 1: My compound precipitated immediately upon addition to my buffer. What is the first thing I should check?

Answer: The first and most critical parameter to verify is the pH of your final solution . It is highly probable that the pH of your buffer is too high, causing the immediate conversion of the soluble hydrochloride salt to the insoluble free base.

Protocol 1: Verifying and Adjusting Solution pH
  • Calibration: Calibrate your pH meter using fresh, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of your experiment.

  • Measurement: Measure the pH of the buffer solution after the compound has been added and precipitation is observed. Do not rely on the theoretical pH of the buffer you intended to make. Dissolving an acidic salt can slightly alter the final pH.

  • Analysis:

    • If the measured pH is neutral or alkaline (e.g., > 7.0), this is the primary cause of precipitation.

    • The target pH should be sufficiently acidic to ensure the aminomethyl group remains protonated. A starting pH of 5.0-6.0 is recommended.

  • Correction:

    • Prepare a fresh solution.

    • Start by dissolving the this compound in deionized water or a dilute acid (e.g., 0.01 M HCl) where it will be fully soluble.

    • Slowly add a concentrated stock of your desired buffer while monitoring the pH, adjusting as necessary with dilute HCl or NaOH to reach your target acidic pH. This "order of addition" is critical.

start Precipitation Observed check_ph Is the final solution pH verified? start->check_ph measure_ph Calibrate pH meter Measure pH of solution with precipitate check_ph->measure_ph No ph_high Is pH > 7.0? check_ph->ph_high Yes measure_ph->ph_high cause_found Primary Cause Identified: pH is too high, causing free base precipitation. ph_high->cause_found Yes ph_ok Proceed to FAQ 2: Investigate secondary causes (Concentration, Common Ion, Buffer Species). ph_high->ph_ok No remediate Follow Protocol 1: 1. Re-prepare solution. 2. Ensure final pH is acidic (e.g., 5-6). 3. Check order of addition. cause_found->remediate precip Precipitation (at correct acidic pH) cause1 High Concentration precip->cause1 cause2 Common Ion Effect precip->cause2 cause3 Buffer Interaction (Salting Out) precip->cause3 exp1 Exceeding intrinsic solubility of the salt form cause1->exp1 exp2 High [Cl⁻] from buffer (e.g., from HCl, NaCl) suppresses dissolution cause2->exp2 exp3 Anionic buffer species (e.g., Phosphate, Citrate) forms a less soluble salt cause3->exp3

References

Technical Support Center: 4-(aminomethyl)-N-methylbenzamide hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(aminomethyl)-N-methylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its degradation products. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven analytical strategies to ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs) on Forced Degradation

Q1: Why are forced degradation studies necessary for this compound?

A1: Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the FDA and detailed in ICH guidelines.[1][2] These studies involve subjecting the drug substance to conditions more severe than standard accelerated stability testing (e.g., high heat, humidity, extreme pH, oxidation, and photolysis).[2]

The primary objectives are threefold:

  • To Elucidate Degradation Pathways: By intentionally degrading the molecule, we can identify the likely degradation products and understand the chemical pathways through which they form.[1] This provides insight into the intrinsic stability of the this compound molecule.[1]

  • To Develop Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods, typically HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from any of its degradation products. This ensures the method is "stability-indicating."[2]

  • To Inform Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from environmental factors like light and moisture.[1][3]

Q2: What are the most probable sites of degradation on the this compound molecule?

A2: Based on its chemical structure, there are two primary sites susceptible to degradation:

  • The Amide Linkage (-CONH-): Amide bonds are well-known to be susceptible to hydrolysis under both acidic and basic conditions.[4] This is often the most common degradation pathway for molecules containing this functional group. Cleavage at this site would likely yield 4-(aminomethyl)benzoic acid and methylamine.

  • The Aminomethyl Group (-CH₂NH₂): The primary benzylic amine is a potential site for oxidation. Oxidative degradation can be complex, potentially leading to the formation of an imine, which could be further hydrolyzed to an aldehyde (4-formyl-N-methylbenzamide), or other related species.

Q3: When in the drug development timeline should forced degradation studies be performed?

A3: According to FDA guidance, comprehensive forced degradation studies should be conducted during Phase III of the regulatory submission process.[1][2] However, performing preliminary studies earlier in development can provide invaluable information about the molecule's stability profile, aiding in formulation and analytical method development from the outset.[5] These studies are typically conducted on a single batch of the drug substance.[1]

Troubleshooting Guide: Identification of Degradation Products

This section addresses common issues encountered during the analysis of stressed samples of this compound.

Issue 1: An unknown peak is observed in my HPLC chromatogram after acid/base hydrolysis. How do I identify it?

Probable Cause & Identification Strategy:

The most likely cause is the hydrolysis of the amide bond. This would result in the formation of 4-(aminomethyl)benzoic acid and methylamine . Due to its small size and lack of a chromophore, methylamine is unlikely to be detected by UV-based HPLC. The primary unknown peak is therefore predicted to be 4-(aminomethyl)benzoic acid.

Workflow for Identification:

  • Mass Spectrometry (MS) Analysis: The first step is to determine the mass of the unknown peak.[6] Couple your HPLC system to a mass spectrometer (LC-MS). The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of 4-(aminomethyl)benzoic acid is approximately 152.07 m/z. If your MS data confirms this mass, it strongly supports the identity of the degradant.

  • MS/MS Fragmentation: To further confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion (152.07 m/z). Fragmentation would be expected to show a loss of the carboxylic acid group (-COOH, 45 Da) or other characteristic fragments.

  • Co-elution with a Reference Standard: The most definitive method is to inject a certified reference standard of 4-(aminomethyl)benzoic acid. If the standard has the same retention time as your unknown peak under identical HPLC conditions, its identity is confirmed.

Issue 2: After exposing my sample to an oxidizing agent (e.g., H₂O₂), I see several new, small peaks that are difficult to resolve.

Probable Cause & Identification Strategy:

Oxidation of the aminomethyl group is the likely degradation pathway. This can be a complex reaction producing multiple products. A potential primary oxidation product is the corresponding aldehyde, 4-formyl-N-methylbenzamide .

Troubleshooting Steps:

  • Optimize HPLC Method: The appearance of multiple, poorly resolved peaks suggests your current HPLC method may not be optimized for these new, potentially more polar, compounds.

    • Gradient Adjustment: Try a shallower gradient to improve the separation between the new peaks.

    • Mobile Phase Modification: Modify the pH of the aqueous mobile phase. The ionization state of the degradants can significantly affect their retention and peak shape.

  • LC-MS Analysis: Use LC-MS to get the mass of each new peak. The [M+H]⁺ for the predicted aldehyde (4-formyl-N-methylbenzamide) would be approximately 164.07 m/z. Other peaks may correspond to further oxidation products or reaction intermediates.

  • NMR Spectroscopy: If a significant degradation product is formed (e.g., >1%), consider isolating it using preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The presence of an aldehyde proton (~9-10 ppm) in the ¹H NMR spectrum would be a key indicator.

Issue 3: My mass balance is low after thermal degradation. Where did my compound go?

Probable Cause & Identification Strategy:

Low mass balance after thermal stress can indicate that the degradation products are either:

  • Volatile: The molecule may have fragmented into smaller, volatile compounds (like methylamine or formaldehyde) that are lost during the experiment and not detected by the analytical method.

  • Non-UV Active: The degradants may lack a chromophore and are therefore invisible to a UV detector.

  • Insoluble: Degradation may have led to the formation of insoluble polymers that precipitate out of solution.

Troubleshooting Steps:

  • Use a Universal Detector: If available, re-analyze the sample using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors do not rely on a chromophore and can detect a wider range of compounds.

  • Headspace GC-MS: To investigate volatile degradants, analyze the headspace of a heated sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Visual Inspection: Check the stressed sample for any precipitate. If present, attempt to dissolve it in various solvents and analyze the resulting solution.

Key Experimental Protocols & Data

Protocol 1: Forced Degradation (Stress) Studies

This protocol outlines the conditions for stressing this compound to generate potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[3]

Stress ConditionReagent/ConditionRecommended Duration & TemperatureCausality & Expected Outcome
Acid Hydrolysis 0.1 M HClReflux at 60°C for 2-8 hoursTargets the amide bond. Expected to produce 4-(aminomethyl)benzoic acid.[1][3]
Base Hydrolysis 0.1 M NaOHReflux at 60°C for 1-4 hoursAlso targets the amide bond, often at a faster rate than acid hydrolysis.[1][3]
Oxidation 3% H₂O₂Room Temperature for 24 hoursTargets the aminomethyl group. May produce 4-formyl-N-methylbenzamide and other oxidative species.[1]
Thermal Degradation Dry Heat Oven80°C for 48 hoursProvides energy for various degradation reactions, including fragmentation or polymerization.
Photodegradation ICH Option 1/2 LightExpose solid & solution to 1.2 million lux hours and 200 W h/m²Investigates light sensitivity. Can lead to complex photolytic reactions.

Note: Samples should be diluted in an appropriate solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.[3] A control sample, protected from stress, should be analyzed alongside the stressed samples.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This is a starting point for a method capable of separating the parent compound from its primary predicted degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 240 nm; MS (ESI+) Scan 100-500 m/z

  • Injection Volume: 10 µL

Rationale: The C18 column provides good retention for the aromatic parent compound. The formic acid acts as an ion-pairing agent to improve the peak shape of the basic aminomethyl group. The gradient elution is designed to separate the more polar degradant (4-(aminomethyl)benzoic acid) from the parent compound and any less polar oxidative products.

Predicted Degradation Products Summary
Degradant NameStructureFormation ConditionNotes
4-(aminomethyl)benzoic acid C₈H₉NO₂Acid/Base HydrolysisPrimary hydrolytic degradant. More polar than the parent compound.
4-formyl-N-methylbenzamide C₉H₉NO₂OxidationA potential primary oxidative degradant.

Visualized Workflows and Pathways

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound under hydrolytic and oxidative stress.

Degradation_Pathway cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent Parent Compound C₉H₁₂N₂O hydro_prod 4-(aminomethyl)benzoic acid C₈H₉NO₂ parent->hydro_prod Amide Cleavage ox_prod 4-formyl-N-methylbenzamide C₉H₉NO₂ parent->ox_prod Amine Oxidation

Caption: Predicted degradation of 4-(aminomethyl)-N-methylbenzamide.

General Experimental Workflow for Degradant Identification

This workflow outlines the logical steps from sample preparation to final structure elucidation.

Workflow cluster_prep cluster_analysis stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) hplc Analyze via Stability-Indicating HPLC-UV/MS Method stress->hplc detect Detect & Quantify Parent and Degradation Peaks hplc->detect mass Determine Mass of Unknowns (LC-MS & MS/MS) detect->mass isolate Isolate Significant Unknowns (Prep-HPLC) mass->isolate If degradant >1% and structure unconfirmed elucidate Elucidate Structure (NMR Spectroscopy) isolate->elucidate

Caption: Workflow for degradation product identification.

References

Technical Support Center: Optimizing HPLC Injection Volume for 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(aminomethyl)-N-methylbenzamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during method development, with a core focus on the critical parameter of injection volume. Our approach moves beyond simple procedural lists to explain the underlying chromatographic principles, ensuring you can make informed, data-driven decisions in your laboratory.

Section 1: FAQs - The Fundamentals of Injection Volume

This section addresses foundational questions regarding the impact of injection volume on the chromatographic analysis of this compound.

Q1: Why is optimizing the injection volume so critical for this specific compound?

Optimizing the injection volume is a crucial balancing act between achieving adequate sensitivity and maintaining chromatographic integrity (i.e., good peak shape and resolution).[1][2] For this compound, this is particularly important for two reasons:

  • Analyte Nature: As a hydrochloride salt containing a primary amine (aminomethyl group), this molecule is polar and basic. Basic compounds are prone to interacting with residual acidic silanol groups on the surface of silica-based HPLC columns, which can cause peak tailing.[3][4] Overloading the column can exacerbate these secondary interactions.

  • Sensitivity vs. Resolution: While a larger injection volume can increase the detector response, making it easier to quantify low-level impurities or the main analyte in dilute samples, it also increases the risk of peak distortion.[1] An excessive injection volume can cause the chromatographic band to spread, leading to broader peaks, reduced resolution between adjacent peaks, and a potential loss of accuracy.[1][5]

Q2: What is the difference between "volume overload" and "mass overload"?

While often occurring together, they are distinct phenomena that both lead to poor peak shape, typically fronting.

  • Volume Overload: This occurs when the injected sample volume is too large relative to the column's dimensions.[6] A good starting point is to keep the injection volume between 1-5% of the total column volume.[7][8] Exceeding this can cause the initial sample band to be too wide, resulting in a broad, fronting peak.

  • Mass Overload: This happens when the mass of the analyte injected onto the column exceeds the capacity of the stationary phase at the column inlet.[2] The stationary phase becomes saturated, leading to a non-ideal distribution of the analyte, which results in distorted, often fronting, peaks. You can experience mass overload even with a small injection volume if the sample concentration is too high.

Q3: My sample is dissolved in 100% Acetonitrile, but my mobile phase starts at 10% Acetonitrile. Is this a problem?

Yes, this is a significant issue known as solvent mismatch. The sample diluent should be as close in composition and elution strength to the initial mobile phase as possible. When the sample is dissolved in a solvent much stronger than the mobile phase (like 100% ACN vs. 10% ACN), the sample doesn't properly focus at the head of the column.[5][9] Instead, it travels down the column in the strong "plug" of injection solvent, leading to severe peak broadening, splitting, or fronting.[9] The best practice is to always dissolve your sample in the initial mobile phase composition.[1]

Q4: How does the basic aminomethyl group specifically affect peak shape?

The primary amine in the aminomethyl group is basic and can interact strongly with acidic silanol groups (Si-OH) that are present on the surface of all silica-based stationary phases.[4] This secondary interaction is a different retention mechanism from the primary reversed-phase mechanism, causing a portion of the analyte molecules to be retained more strongly. The result is a "tailing" peak, where the back half of the peak is elongated.[4] This can be mitigated by:

  • Using a mobile phase with a low pH (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce their activity.

  • Employing modern, high-purity, end-capped columns that have fewer accessible silanol groups.

  • In some cases, adding a competing base like triethylamine to the mobile phase, although this is less common with modern columns.[3]

Section 2: Experimental Protocol for Optimizing Injection Volume

This section provides a systematic, self-validating workflow to determine the optimal injection volume for your analysis.

Objective: To identify the maximum injection volume that provides a linear detector response without compromising peak symmetry, efficiency, or resolution.

Hypothetical Starting Conditions:

  • Analyte: this compound

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Sample Prep: Prepare a 0.1 mg/mL stock solution of the analyte in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Workflow Diagram: Injection Volume Optimization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Conclusion Phase start Define HPLC Method (Column, Mobile Phase, etc.) prep_sample Prepare Analyte Stock (e.g., 0.1 mg/mL) in Initial Mobile Phase start->prep_sample inject_start Inject Smallest Reproducible Volume (e.g., 2 µL) prep_sample->inject_start analyze Analyze Peak Shape: - Tailing/Fronting - Width - Height - Area inject_start->analyze decision Is Peak Shape Acceptable & Signal Linear? analyze->decision inject_double Double Injection Volume (e.g., 4 µL, 8 µL, 16 µL...) decision->inject_double Yes stop Stop: Overload Detected decision->stop No inject_double->analyze optimal Determine Optimal Volume (Highest volume before distortion) stop->optimal

Caption: Workflow for systematic injection volume optimization.

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Initial Injection: Begin by injecting the smallest volume your autosampler can reproducibly deliver (e.g., 2 µL).

  • Data Acquisition: Record the chromatogram. Carefully measure the peak area, peak height, USP tailing factor (or asymmetry), and the resolution between the main peak and any adjacent impurities.

  • Incremental Increase: Sequentially double the injection volume for each subsequent run (e.g., 2 µL, 4 µL, 8 µL, 16 µL, 32 µL).

  • Monitor Key Parameters: For each injection, record the same parameters as in Step 3.

  • Identify the Overload Point: Continue increasing the injection volume until you observe one or more of the following:

    • A significant decrease in the peak symmetry (e.g., tailing factor > 1.5 or fronting factor < 0.8).[5]

    • A noticeable broadening of the peak width.[1]

    • A non-linear increase in peak area. Ideally, doubling the injection volume should double the peak area.[5]

    • A decrease in resolution between the analyte and a closely eluting peak.[1]

  • Determine Optimal Volume: The optimal injection volume is the highest volume tested before the negative effects of overloading become apparent. It is often advisable to use a volume slightly below this limit as a safety margin.

Expected Data Summary

The results of your experiment can be summarized in a table for clear interpretation.

Injection Volume (µL)Peak Area (mAU*s)Peak Height (mAU)USP Tailing FactorResolution (to nearest impurity)Observations
250,100851.152.5Symmetrical peak
4100,5001711.142.5Good linearity and shape
8201,1003401.162.4Good linearity and shape
16395,0006501.252.1Slight peak broadening, area slightly non-linear
32710,00010500.85 (Fronting) 1.6 Significant peak fronting and loss of resolution

Based on this hypothetical data, the optimal injection volume would be 8 µL, as 16 µL begins to show signs of overload, and 32 µL is clearly overloaded.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered when analyzing this compound.

Q1: My peaks are fronting. What are the likely causes and how do I fix it?

Peak fronting is a classic sign that something is amiss at the beginning of the chromatographic process. The most common causes are related to injection overload or column issues.[6]

Troubleshooting Decision Tree for Peak Fronting

G start Peak Fronting Observed q1 Is Injection Volume >5% of Column Volume? start->q1 q2 Is Sample Solvent Stronger than Mobile Phase? q1->q2 No s1 Cause: Volume Overload Solution: Reduce Injection Volume q1->s1 Yes q3 Is Sample Concentration Very High? q2->q3 No s2 Cause: Solvent Mismatch Solution: Dissolve Sample in Initial Mobile Phase q2->s2 Yes q4 Is the Column Old or Pressure Fluctuating? q3->q4 No s3 Cause: Mass Overload Solution: Dilute the Sample q3->s3 Yes s4 Cause: Column Void/Damage Solution: Replace the Column q4->s4 Yes

Caption: Decision tree for troubleshooting peak fronting issues.

Q2: I've optimized my injection volume, but my peaks are still tailing. What should I do?

If tailing persists even at low injection volumes, the issue is likely chemical interaction rather than overload. For a basic compound like this compound, this points to silanol interaction.[4]

  • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (typically ≤ 3.5). This keeps the analyte protonated and suppresses the ionization of silanol groups, minimizing unwanted interactions.

  • Evaluate Your Column: Consider using a column specifically designed for polar or basic compounds. These often have advanced end-capping or a modified surface chemistry to shield residual silanols.

  • Minimize Extra-Column Volume: Ensure all tubing and connections are appropriate for your system (e.g., small ID tubing for UHPLC) to prevent band broadening that can appear as tailing.[10]

Q3: I doubled my injection volume, but the peak area did not double. Why?

This is a key indicator that you have reached or exceeded the limits of your system. There are two primary reasons for this non-linearity:

  • Mass Overload: You have exceeded the linear dynamic range of the stationary phase. The column is saturated, and not all of the additional analyte can be retained and eluted proportionally.[2]

  • Detector Saturation: You have exceeded the linear range of your detector. The amount of light being absorbed by the analyte is so high that the detector can no longer respond linearly. This is common with highly concentrated samples.

The solution in both cases is to reduce the amount of sample being injected, either by decreasing the injection volume or by diluting the sample.

References

Technical Support Center: Investigating In Vivo Effects of Novel Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 4-(aminomethyl)-N-methylbenzamide hydrochloride:

Dear Researchers,

This guide is intended to provide a framework for troubleshooting unexpected in vivo effects when working with novel research compounds. It is important to note that a comprehensive search of publicly available scientific literature and toxicology databases did not yield any specific in vivo studies or documented side effects for This compound . Commercial suppliers offer this compound for research use only, and it lacks a detailed pharmacological profile in the public domain.[1]

Therefore, the following troubleshooting guide and FAQs are not based on observed effects of this specific molecule. Instead, they are constructed based on the known pharmacology of related benzamide-containing compounds, which have been investigated as Histone Deacetylase (HDAC) inhibitors and Cereblon (CRBN) E3 ligase modulators.[2][3] This information is provided as a hypothetical framework to assist researchers in developing their own in vivo study plans and to anticipate potential challenges when working with novel, uncharacterized benzamide derivatives.

Troubleshooting Guide: Unexpected In Vivo Observations

This section is designed to help you navigate common issues that may arise during in vivo studies with novel benzamide compounds, based on potential mechanisms of action.

Q1: We observed unexpected weight loss and loss of appetite in our animal models shortly after administration. What could be the cause and how should we proceed?

Possible Cause: Gastrointestinal (GI) toxicity is a known side effect of some systemic HDAC inhibitors.[4] This can manifest as nausea, vomiting (in relevant species), and anorexia, leading to weight loss.[4] The mechanism can be related to direct effects on the GI tract epithelium or central nervous system-mediated nausea.

Troubleshooting Steps:

  • Dose De-escalation: The most immediate step is to perform a dose-response study to determine if the effect is dose-dependent. A lower dose may retain efficacy while minimizing toxicity.

  • Refine Administration Route: If using oral gavage, consider if the formulation is causing local irritation. Compare with parenteral routes (e.g., intraperitoneal, subcutaneous) to see if the effect is systemic or related to oral administration.

  • Supportive Care: Ensure animals have easy access to palatable, high-hydration food and water. Monitor body weight daily.

  • Histopathology: At the end of the study, or if animals reach a humane endpoint, perform a gross necropsy and histopathological analysis of the GI tract to look for signs of inflammation, ulceration, or other abnormalities.

Q2: Our study has shown a significant drop in platelet and/or neutrophil counts in the treatment group. What is the likely mechanism and what are the next steps?

Possible Cause: Hematologic toxicities, such as thrombocytopenia (low platelets) and neutropenia (low neutrophils), are common with some classes of HDAC inhibitors.[4] These effects are typically reversible upon cessation of treatment and are thought to be due to the role of HDACs in the proliferation and differentiation of hematopoietic stem and progenitor cells.[4]

Troubleshooting Workflow:

start Significant drop in platelet/neutrophil counts observed step1 Confirm findings with repeat CBC analysis start->step1 step2 Initiate dose de-escalation study step1->step2 step3 Monitor CBCs at multiple time points post-dose step2->step3 step4 Consider intermittent dosing schedule (e.g., 3 days on, 2 days off) step3->step4 step5 Assess bone marrow histology at study endpoint step4->step5 end Characterize hematologic toxicity profile step5->end

Caption: Workflow for Investigating Hematologic Toxicity.

Experimental Protocol: Monitoring Hematologic Parameters

  • Baseline: Collect blood samples (e.g., via tail vein or saphenous vein) from all animals prior to the first dose to establish baseline complete blood counts (CBCs).

  • On-Treatment: Collect blood samples at regular intervals during the treatment period (e.g., weekly, or more frequently if rapid changes are expected).

  • Recovery: If treatment is stopped, continue to collect blood samples to determine if cell counts return to baseline levels.

  • Analysis: Use an automated hematology analyzer to determine platelet, neutrophil, and other key cell counts.

Q3: We are observing unexpected neurological symptoms, such as tremors or ataxia, in our animal models. How should we investigate this?

Possible Cause: While less common, some benzamide derivatives can have central nervous system (CNS) effects. This could be due to off-target effects on neurotransmitter receptors or ion channels. For example, some benzamides are known to interact with dopamine D2 receptors.[2]

Investigative Steps:

  • Behavioral Assessment: Implement a standardized behavioral assessment battery (e.g., open field test, rotarod test) to quantify the observed neurological deficits.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Measure the concentration of the compound in the brain tissue and correlate it with the onset and severity of the neurological symptoms. This will help determine if the effects are linked to the compound crossing the blood-brain barrier.

  • Neurochemical Analysis: At the study endpoint, collect brain tissue for analysis of key neurotransmitter levels (e.g., dopamine, serotonin) in relevant brain regions.

Frequently Asked Questions (FAQs)

Q: What are the potential off-target effects if my benzamide compound is acting as a Cereblon (CRBN) modulator?

A: Pomalidomide, a well-known CRBN modulator, can induce the degradation of off-target zinc-finger proteins, which could have long-term implications.[3] The off-target degradation of these proteins may lead to unforeseen consequences, and it is a critical aspect to consider in the safety evaluation of such compounds.[3]

Q: Could the observed side effects be related to the compound's metabolism?

A: Absolutely. In vivo, your parent compound will be metabolized, and these metabolites could have their own biological activities or toxicities. An in vivo study of a related benzamide showed that it was metabolized to a secondary amide that acted as a potent opioid agonist, an entirely different activity from the parent compound. It is crucial to perform metabolic profiling to identify major metabolites and assess their activity.

Q: What are some general recommendations for a first-in-vivo study with a novel compound like this?

A:

  • Maximum Tolerated Dose (MTD) Study: Always begin with a dose-escalation study in a small number of animals to determine the MTD. This will inform the dose selection for your larger efficacy studies.

  • Comprehensive Clinical Observations: Record daily clinical observations, including body weight, food and water intake, and any changes in appearance or behavior.

  • Baseline Data: Collect blood and, if possible, urine samples before the study begins to have a baseline for each animal.

Data Summary: Potential Side Effects of Related Benzamide Classes

Potential Mechanism Associated Class Commonly Observed In Vivo Side Effects References
Histone Deacetylase (HDAC) InhibitionPan-HDAC InhibitorsGastrointestinal distress (anorexia, weight loss), Hematologic effects (thrombocytopenia, neutropenia), Fatigue[4]
E3 Ligase ModulationCereblon (CRBN) BindersOff-target degradation of zinc-finger proteins, potential for teratogenic effects[3][5]
Dopamine Receptor AntagonismAntipsychotic BenzamidesNeurological effects (e.g., extrapyramidal symptoms in higher species)[2]

Diagram: Hypothetical Off-Target Signaling

cluster_target Intended Target Pathway cluster_offtarget Potential Off-Target Pathways Target Primary Target (e.g., HDAC, CRBN) Effect Desired Therapeutic Effect Target->Effect OffTarget1 Off-Target Kinase/Receptor SideEffect1 Unexpected Phenotype (e.g., Neurological) OffTarget1->SideEffect1 OffTarget2 Hematopoietic Stem Cell Factor SideEffect2 Hematologic Toxicity OffTarget2->SideEffect2 Compound 4-(aminomethyl)-N-methylbenzamide hydrochloride Compound->Target On-Target Compound->OffTarget1 Off-Target Compound->OffTarget2 Off-Target

Caption: Potential On-Target vs. Off-Target Effects of a Novel Compound.

References

Technical Support Center: 4-(aminomethyl)-N-methylbenzamide hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(aminomethyl)-N-methylbenzamide hydrochloride (PubChem CID: 45791996).[1] This molecule features a primary benzylamine and a secondary benzamide, making its synthesis a multi-step process where challenges in amide bond formation and subsequent salt precipitation are common. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols based on established chemical principles. Our goal is to help you diagnose experimental failures, optimize your reaction conditions, and achieve a successful synthesis of your target compound.

Troubleshooting Guide: Diagnosing Experimental Failures

Failures in this synthesis typically occur at two key stages: the amide bond formation and the final hydrochloride salt precipitation. This section addresses specific problems you might encounter.

Section 1: Issues with Amide Bond Formation

The core of this synthesis is the formation of the N-methylbenzamide. A direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2][3] Therefore, activation of the carboxylic acid is essential.

Q1: My reaction shows no conversion to the amide product by TLC or LC-MS. What is the primary cause?

A1: This is a common and frustrating issue that almost always points to one of three areas: inadequate carboxylic acid activation, incorrect handling of the amine starting materials, or suboptimal reaction conditions.

  • Causality - Inadequate Carboxylic Acid Activation: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. It must be converted into a more reactive species. If you are using a coupling agent like DCC or HATU, it may have degraded due to improper storage. If you are converting the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, the reaction may be incomplete.[4]

  • Causality - Amine Nucleophilicity: The lone pair on the nitrogen of your amine is the nucleophile. If your starting material is an amino acid hydrochloride salt (e.g., 4-(aminomethyl)benzoic acid hydrochloride), the amino group is protonated (-NH₃⁺) and is no longer nucleophilic. A base must be added to neutralize this salt and liberate the free amine before it can react.[4] Similarly, the methylamine reagent is often supplied as a solution of methylamine hydrochloride.

Troubleshooting Steps:

  • Verify Starting Materials: Ensure your carboxylic acid and amine are what you think they are. Check the purity and confirm the structures by NMR if they are not from a commercial source.

  • Neutralize Amine Salts: If either of your amine starting materials (the aminomethyl group or the methylamine) is a hydrochloride salt, you must add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction. A general rule is to use at least one equivalent of base for each hydrochloride salt present, plus an additional equivalent to scavenge the acid produced during the amide coupling itself.[4]

  • Choose the Right Activation Strategy:

    • Acid Chloride Method: Convert the carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride (often with a catalytic amount of DMF). This is a robust but harsh method. Ensure the reaction is complete before adding the amine.[4]

    • Coupling Agents: For more sensitive substrates, use a coupling agent. HATU and HOBt/EDC are common choices that work well for forming amide bonds.[5] Ensure they are fresh and anhydrous.

Q2: My reaction is messy, showing multiple spots on TLC, and the yield is very low.

A2: A messy reaction profile points towards side reactions or degradation. The choice of reagents and reaction conditions is critical to minimize these pathways.

  • Causality - Side Reactions with Acid Chlorides: Acid chlorides are highly reactive and can react with other functional groups. If using SOCl₂, elevated temperatures can sometimes lead to charring or other decomposition pathways.[5]

  • Causality - Racemization or Epimerization: While not an issue for this specific achiral molecule, in other contexts, harsh conditions (especially with acid chlorides) can cause racemization if a chiral center is adjacent to the carbonyl group.

  • Causality - Coupling Agent Byproducts: Coupling agents like DCC produce a dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate purification if not filtered out properly. EDC produces a water-soluble urea byproduct that is typically removed during an aqueous workup.

Troubleshooting Steps:

Problem AreaRecommended ActionRationale
Harsh Conditions If using an acid chloride, run the reaction at 0 °C during the addition of the amine to control the exotherm.Minimizes side reactions and potential degradation of starting materials or product.
Purification If using DCC, ensure you filter the reaction mixture thoroughly to remove the DCU precipitate before workup.DCU can co-precipitate with your product, making final purification difficult.
Reaction Monitoring Follow the reaction by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent byproduct formation over extended reaction times.Over-reacting can lead to the degradation of the desired product.
Section 2: Issues with Hydrochloride Salt Formation

Once you have synthesized the free base (4-(aminomethyl)-N-methylbenzamide), the final step is to form the hydrochloride salt to improve its stability and handling properties. This is a crystallization process that can be tricky.

Q3: I've added HCl to my free base in solution, but the hydrochloride salt won't precipitate.

A3: Failure to precipitate is usually a problem of solubility. The salt is simply too soluble in the solvent system you are using.

  • Causality - Solvent Choice: Protic solvents like methanol or ethanol can be excellent for dissolving the free base, but they are also very effective at solvating salts, keeping them in solution.[6] The goal is to find a solvent in which the free base is soluble, but the hydrochloride salt is not.

  • Causality - Concentration: Your solution may simply be too dilute.

Troubleshooting Steps:

  • Use an Anhydrous HCl Source: Use a solution of HCl gas in an anhydrous aprotic solvent like diethyl ether, dioxane, or ethyl acetate.[6][7] Adding aqueous HCl introduces water, which can increase the solubility of the salt and prevent precipitation.[7]

  • Solvent Strategy: Dissolve your purified free base in a minimal amount of a solvent in which it is soluble (e.g., methanol, dichloromethane). Then, slowly add the HCl solution (e.g., HCl in ether).

  • Induce Precipitation: If a solid still doesn't form, try adding an "anti-solvent"—a nonpolar solvent like hexane or petroleum ether—dropwise until the solution becomes cloudy, then allow it to stand.[6] This reduces the overall polarity of the solvent system, decreasing the salt's solubility.

  • Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the concentration of the salt.

Q4: My product "oiled out" during salt formation instead of forming a crystalline solid.

A4: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem when forming salts, especially if impurities are present or if the cooling process is too rapid.[6]

  • Causality - Impurities: The presence of unreacted starting materials or byproducts can disrupt the crystal lattice formation, leading to an oil.

  • Causality - Water: Trace amounts of water can lead to the formation of a hygroscopic, oily product.[6] Ensure all glassware is dry and use anhydrous solvents.

  • Causality - Rapid Precipitation: Adding the HCl solution too quickly or cooling the solution too fast can cause the product to crash out of solution as an amorphous oil instead of forming ordered crystals.

Troubleshooting Steps:

  • Purify the Free Base: Before attempting salt formation, ensure your free base is as pure as possible. Run a column or perform a recrystallization if necessary.

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth. If you have a small amount of solid product from a previous batch, add a "seed crystal."

  • Slow Down: Add the HCl solution very slowly with vigorous stirring. Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.

  • Re-dissolve and Re-precipitate: If an oil forms, try gently warming the mixture to re-dissolve it. Then, allow it to cool much more slowly. You may also try adding a different co-solvent to encourage crystallization.

General Troubleshooting Workflow

Here is a logical workflow to follow when your experiment fails.

Caption: A decision-making workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for this compound? A: A common approach involves protecting the amine of a starting material like 4-(aminomethyl)benzoic acid, performing the amide coupling with methylamine, and then deprotecting before forming the final hydrochloride salt.

G A 4-(Aminomethyl)benzoic acid (or protected version) B Carboxylic Acid Activation (e.g., SOCl₂ or HATU/EDC) A->B Step 1 C Activated Intermediate (Acid Chloride or Activated Ester) B->C E Amide Bond Formation (Nucleophilic Acyl Substitution) C->E D Methylamine (CH₃NH₂) + Base (e.g., TEA) D->E F Protected Amide Intermediate E->F Step 2 G Deprotection Step (if applicable) F->G Step 3 H Free Base: 4-(aminomethyl)-N-methylbenzamide G->H I HCl in Anhydrous Solvent (e.g., Ether, Dioxane) H->I Step 4 J Final Product: 4-(aminomethyl)-N-methylbenzamide HCl I->J

Caption: A potential synthetic pathway highlighting critical stages.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required.

  • ¹H NMR: Proton NMR will confirm the structure. You should be able to identify peaks corresponding to the N-methyl group, the benzyl CH₂, the aromatic protons, and the amine/amide protons. The integration of these peaks should match the number of protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. You should look for the mass of the free base (C₉H₁₂N₂O, MW ≈ 164.20 g/mol ).[8]

  • HPLC: High-Performance Liquid Chromatography is the best method to assess purity. A pure sample should show a single major peak.[9]

Q: How should I store the final hydrochloride salt? A: Hydrochloride salts, especially of amines, can be hygroscopic (absorb moisture from the air). It is best to store the solid in a tightly sealed container in a desiccator or in a dry, inert atmosphere (like under nitrogen or argon).

Key Experimental Protocols

The following are generalized protocols. You must adapt them to the specific scale and equipment of your experiment.

Protocol 1: Amide Coupling using HATU

This protocol is for the coupling of a carboxylic acid with an amine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid starting material (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture for 5-10 minutes at room temperature.

  • Amine Addition: Add the amine hydrochloride salt (e.g., methylamine HCl) (1.2 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Protocol 2: Hydrochloride Salt Formation

This protocol is for converting the purified free base to its hydrochloride salt.

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Acidification: While stirring, slowly add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (check with pH paper).

  • Precipitation: A white precipitate should begin to form. If not, you may need to add an anti-solvent (like hexane) or reduce the volume of the solvent.

  • Crystallization: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the anti-solvent used.

  • Drying: Dry the solid product under high vacuum to remove all residual solvents.

References

Technical Support Center: A Guide to Characterizing and Minimizing Off-Target Effects of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(aminomethyl)-N-methylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this and other novel small molecules. As specific biological targets for this compound are not yet publicly documented, this resource focuses on the critical principles and rigorous methodologies required to characterize its biological activity while identifying and minimizing potential off-target or non-specific effects. Adherence to these guidelines will enhance the reliability and reproducibility of your experimental findings.

Part 1: Compound Profile: this compound

This section provides a summary of the known chemical properties of the compound.

PropertyValueSource
Molecular Formula C9H13ClN2O--INVALID-LINK--[1]
Molecular Weight 200.66 g/mol --INVALID-LINK--[1]
Parent Compound 4-(aminomethyl)-N-methylbenzamide--INVALID-LINK--[2]
Appearance White crystalline solid--INVALID-LINK--[3]
Solubility Soluble in water and organic solvents--INVALID-LINK--[3]

Part 2: Best Practices for Experimental Design

Rigorous experimental design is paramount when working with a novel compound. The following strategies will help you differentiate between specific, target-mediated effects and non-specific or off-target phenomena.

Determining Optimal Concentration and Avoiding Non-Specific Effects

A common pitfall in the use of small molecule inhibitors is employing concentrations that are too high, leading to non-specific effects.[4] It is crucial to establish a concentration-response curve to identify the optimal concentration range for your experiments.

Key Considerations:

  • Concentration Range: Test a wide range of concentrations, typically from nanomolar to high micromolar, to generate a full dose-response curve.

  • Cellular Toxicity: Always run a parallel cytotoxicity assay to determine the concentration at which the compound induces cell death. The optimal working concentration should be well below the toxic threshold.[5]

  • Solubility: Ensure the compound is fully soluble in your experimental media at the tested concentrations. Precipitated compound can cause artifacts.[6]

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.[6]

The Critical Role of Controls

To confidently attribute an observed phenotype to the specific action of your compound, a multi-pronged approach with various controls is essential.

  • Negative Control: If available, use a close chemical analog of this compound that is known to be inactive against the intended target (once identified). If the phenotype is absent with the negative control, it strengthens the case for an on-target effect.[6]

  • Structurally Distinct Inhibitors: Once a target is hypothesized or identified, using multiple, structurally unrelated inhibitors that target the same protein is a powerful validation strategy.[5] If different inhibitors produce the same phenotype, it is less likely to be caused by shared off-targets.[5][6]

  • Genetic Validation: The gold standard for target validation is the use of genetic techniques like CRISPR-Cas9 or siRNA to knock down or knock out the putative target.[5][6] The resulting phenotype should mimic the effect of the small molecule inhibitor.[5]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during experiments with novel small molecules in a question-and-answer format.

Question 1: I'm observing high levels of cell death at the concentration required to see my desired phenotypic effect. How can I determine if this is an on-target or off-target effect?

Answer: This is a common challenge. Here's a systematic approach to dissecting the cause of cytotoxicity:

  • Step 1: Refine the Dose-Response. Perform a detailed dose-response curve for both your functional assay and a cytotoxicity assay (e.g., MTS or Annexin V staining). A narrow window between efficacy and toxicity may suggest an off-target effect.

  • Step 2: Use a Negative Control. If a structurally similar but inactive analog is available, test it at the same concentrations. If the analog does not induce cytotoxicity, the effect is more likely linked to the specific chemical structure of your compound.[6]

  • Step 3: Test in Different Cell Lines. Use cell lines with varying expression levels of your hypothesized target. If cytotoxicity correlates with target expression, it supports an on-target mechanism.[5]

  • Step 4: Consider a Kinome Scan. If you suspect your compound is a kinase inhibitor, a broad kinase panel screen can identify unintended targets.[6]

Question 2: My results are inconsistent across different experimental replicates. What could be the cause?

Answer: Inconsistent results can stem from several factors:

  • Compound Stability: Verify the stability of this compound in your cell culture media over the time course of your experiment. Degradation products could have different activities.[6]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular phenotypes and target expression can change over time in culture.

  • Experimental Conditions: Ensure consistent cell density, media composition, and incubation times across all replicates.

  • Compensatory Signaling: Cells may adapt to the inhibition of a pathway by activating compensatory signaling routes.[6] Consider shorter time points or probing for known compensatory pathways using techniques like Western blotting.[6]

Question 3: The observed phenotype in my cellular assay does not match what I would expect based on the inhibition of my hypothesized target. What should I do?

Answer: This discrepancy is a strong indicator of potential off-target effects.

  • Step 1: Genetic Validation is Key. Use CRISPR or siRNA to knock down your target. If the phenotype of the genetic knockdown does not match the phenotype of your compound, it is highly likely that an off-target is responsible for the observed effect.[6]

  • Step 2: Employ Orthogonal Assays. Use a different assay to measure the same biological outcome. This can help rule out artifacts specific to one particular assay format.

  • Step 3: Consider Off-Target Screening. If resources permit, consider a broader off-target screening approach, such as proteome microarrays, to identify other potential binding partners of your compound.[7]

Part 4: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[6] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[6] Furthermore, off-target binding can cause cellular toxicity.[6]

Q2: How can I proactively assess the potential for off-target effects with a novel compound?

A2: A multi-faceted approach is recommended. In silico (computational) methods, such as screening against databases of known protein structures, can predict potential off-target interactions.[8] Experimentally, performing broad profiling assays, such as kinome scans or proteome-wide binding assays, early in the characterization process can provide valuable insights into the selectivity of your compound.[6][7]

Q3: What is the importance of using a "tool" compound in research?

A3: A well-characterized "tool" compound is a potent, selective, and cell-permeable small molecule inhibitor that can be used to probe the function of a specific protein in biological systems.[9] The rigorous validation of a compound like this compound is the process of establishing it as a reliable tool compound.

Part 5: Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile using an MTS Assay

This protocol provides a step-by-step method for assessing the cytotoxic effects of this compound.

  • Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture media. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.

  • Treatment: Remove the old media from the cells and add the compound dilutions and vehicle control. Include a "no treatment" control.

  • Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Assessing Target Engagement via Western Blot

This protocol describes how to assess the effect of the compound on a downstream signaling event of a hypothesized target pathway.

  • Cell Treatment: Plate cells and treat with a range of concentrations of this compound (based on your non-toxic dose-response) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against a downstream marker of your target pathway (e.g., a phosphorylated protein). Then, probe with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or beta-actin) to determine the effect of the compound on the signaling pathway.

Part 6: Visualizing Workflows

A clear workflow is essential for the systematic characterization of a novel compound.

compound_characterization_workflow cluster_0 Initial Characterization cluster_1 Phenotypic Analysis & Target Validation cluster_2 Conclusion start Novel Compound: 4-(aminomethyl)-N-methylbenzamide hydrochloride dose_response Dose-Response Curve (Functional Assay) start->dose_response toxicity Cytotoxicity Assay (e.g., MTS) start->toxicity optimal_conc Determine Optimal Non-Toxic Concentration dose_response->optimal_conc toxicity->optimal_conc phenotype_assay Phenotypic Assay at Optimal Concentration optimal_conc->phenotype_assay compare_phenotypes Compare Phenotypes phenotype_assay->compare_phenotypes negative_control Test Inactive Analog (Negative Control) negative_control->compare_phenotypes genetic_validation Genetic Knockdown (CRISPR/siRNA) genetic_validation->compare_phenotypes orthogonal_inhibitor Test Structurally Distinct Inhibitor orthogonal_inhibitor->compare_phenotypes on_target Phenotypes Match: Likely On-Target Effect compare_phenotypes->on_target Match off_target Phenotypes Differ: Likely Off-Target Effect compare_phenotypes->off_target Mismatch

Caption: A workflow for characterizing a novel small molecule inhibitor.

References

dealing with batch-to-batch variability of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(aminomethyl)-N-methylbenzamide hydrochloride

A Senior Application Scientist's Guide to Managing Batch-to-Batch Variability

Welcome to the technical support center for this compound (CAS No. 1158467-80-1). As a key intermediate in the synthesis of pharmacologically active molecules, particularly histone deacetylase (HDAC) inhibitors, its consistency is paramount to achieving reproducible research and development outcomes.[1][2] This guide is designed for researchers, chemists, and drug development professionals to proactively manage and troubleshoot the inherent challenge of batch-to-batch variability. Our goal is to move beyond simple problem-solving to a state of predictive control over your experiments.

Section 1: Proactive Quality Control for New Batches

The most effective way to manage variability is to characterize it before it impacts your work. Implementing a routine incoming quality control (QC) procedure for every new lot of a critical reagent is a cornerstone of Good Laboratory Practice (GLP).[3]

Q: I've just received a new lot of this compound. What are the essential first steps before I use it in my experiments?

A: Before introducing a new batch into your workflow, a systematic verification process is crucial. This ensures the material meets your experimental requirements and establishes a baseline for future troubleshooting.

  • Visual Inspection and Documentation: Check for any physical inconsistencies. The compound should be a white to off-white solid.[4] Note the appearance and compare it to previous batches. Ensure the container is properly sealed and was not compromised during shipping.

  • Certificate of Analysis (CoA) Review: The CoA is more than a formality; it's a data sheet summarizing the manufacturer's QC testing for that specific lot.[5] Do not assume all CoAs are comprehensive. Scrutinize the following key parameters:

Parameter Typical Specification Why It's Critical
Appearance White to Off-White SolidA significant color deviation may indicate degradation or a major impurity.
Purity (by HPLC) ≥95-97%[6]This is the primary indicator of the active compound's concentration. Lower purity means a higher percentage of unknown substances that could interfere with your reaction.[7]
Identity (¹H NMR) Conforms to StructureConfirms the molecular structure is correct. Minor shifts or unexpected peaks can signal impurities or salt form issues.
Residual Solvents (by GC) Varies (e.g., <5000 ppm)Solvents from the final purification steps can be reactive or inhibit downstream processes.
Water Content (Karl Fischer) Varies (Typically <1%)The hydrochloride salt can be hygroscopic. Excess moisture can affect reaction stoichiometry and promote hydrolysis.
  • Solubility Check: Perform a quick solubility test in your intended reaction solvent. Inconsistent solubility can be an early indicator of physical differences (like particle size or polymorphic form) or the presence of insoluble impurities.[8][9]

  • Retain a Sample: Always store a small, properly labeled sample (~1-2g) from each new batch in a desiccator, protected from light.[10] This "gold standard" sample is invaluable for direct comparison if you encounter issues later.

Section 2: Troubleshooting Guide: When Experiments Go Wrong

Even with proactive QC, unexpected results can occur. Batch variability is a common culprit when a previously robust experiment suddenly fails or yields inconsistent data.[11][12]

Q: My reaction yield is significantly lower than expected, or my results are not reproducible between batches. How do I determine if the reagent is the problem?

A: This is a classic process-of-elimination scenario. Use a systematic approach to isolate the variable. The following workflow can help pinpoint the root cause.

G A Unexpected Result (Low Yield, Inconsistency) B Review Experimental Setup (Temp, Time, Stoichiometry) A->B 1. Verify Protocol C Check Storage & Handling (Was container left open? Stored correctly?) B->C 2. Verify Handling D Run Control Reaction (Use 'gold standard' sample from a trusted previous lot) C->D 3. Isolate Reagent Variable F Result Matches Previous Lot? D->F E Compare Analytical Data (New Lot vs. Old Lot) I Perform Deeper Analysis on New Lot (See Impurity Profiling Protocol) E->I Characterize Difference G Problem is Likely NOT the Reagent Batch F->G Yes H Problem IS Likely the Reagent Batch F->H No H->E Confirm Difference J Contact Supplier with Data I->J Take Action

Caption: Troubleshooting workflow for reagent variability.

Following this diagram:

  • First, rule out process error. Double-check that all other reagents, solvents, and reaction conditions were identical.[13]

  • Verify proper storage. This compound should be stored sealed in a dry environment at room temperature. Improper storage can lead to degradation or moisture absorption.[3][10]

  • The most powerful step is a direct comparison. If you have a retained sample from a "good" batch, run the experiment in parallel with the new, suspect batch. If the good batch works and the new one doesn't, you have strong evidence the reagent is the issue.[12]

Q: I'm observing unexpected peaks in my HPLC or LC-MS analysis. What could they be?

A: Unexpected peaks typically originate from three sources: starting materials, reaction byproducts, or degradation products.[14][15] Given the common synthetic routes to benzamides, likely impurities include:

  • Unreacted Starting Materials: Such as 4-(aminomethyl)benzoic acid or its precursors.

  • Hydrolysis Products: The benzamide functional group can hydrolyze back to a carboxylic acid (benzoic acid derivative), especially under harsh pH or temperature conditions during workup or storage.[16]

  • Di-acylated Byproducts: In some synthesis conditions, a second molecule of the acylating agent can react with the aminomethyl group, leading to N,N-dibenzoyl type impurities.[17][18]

  • Residual Catalysts or Reagents: Inorganic salts or coupling agents (like EDC or HOBt) used during synthesis might carry over if purification is incomplete.[17]

Section 3: Understanding the Root Causes of Variability

Q: What truly causes batch-to-batch variability in a seemingly simple chemical compound?

A: Variability in active pharmaceutical ingredients (APIs) and chemical intermediates is a well-known challenge stemming from the entire manufacturing lifecycle.[8][11] It can be broken down into two main categories:

  • Chemical Variability: This relates to the molecular composition of the powder.

    • Purity: The most obvious factor. A batch that is 99% pure will behave differently than one that is 96% pure.

    • Impurity Profile: Two batches can be 98% pure but have different impurities. One impurity might be inert, while another could be reactive, catalytic, or inhibitory to your specific process.[19][20] This is a critical and often overlooked detail.

  • Physical Variability: This relates to the solid-state properties of the powder, which can significantly affect its behavior in a reaction.[8][9]

    • Particle Size Distribution: Affects dissolution rate and surface area. A finer powder will dissolve faster, which can alter reaction kinetics compared to a coarser material.

    • Polymorphism: The compound may exist in different crystal lattices (polymorphs). Polymorphs can have different solubilities, stabilities, and melting points, even though they are chemically identical.[8]

    • Hygroscopicity/Solvation: Different batches may have varying amounts of bound water or residual solvent, which can impact accurate weighing and reaction stoichiometry.

G cluster_0 Manufacturing Process cluster_1 Resulting Variability cluster_2 User Environment A Raw Materials B Synthesis (Process Parameters) A->B C Purification (Crystallization) B->C D Drying & Milling C->D E Chemical (Purity, Impurities) D->E F Physical (Particle Size, Form) D->F H Final Product Performance E->H F->H G Storage & Handling G->H

Caption: Key sources of batch-to-batch variability.

Section 4: Frequently Asked Questions (FAQs)

Q: How should I properly store and handle this compound? A: Store in a tightly sealed container in a cool, dry place, away from direct light and moisture.[6] Use of a desiccator is recommended. As with all chemicals, avoid contact with skin and eyes and use appropriate personal protective equipment (PPE).[21] Do not store chemicals alphabetically unless they are segregated by hazard class.[22]

Q: What are the key physical and chemical properties of this compound? A:

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂OPubChem[21]
Molecular Weight 200.67 g/mol Sigma-Aldrich
Appearance White to off-white solidChemScene[6]
Purity (Typical) ≥95%Sigma-Aldrich
Storage Temperature Room Temperature, DrySigma-Aldrich

Q: Is this compound particularly sensitive to air, light, or moisture? A: As a hydrochloride salt, it is expected to be somewhat hygroscopic (attracts moisture). Storing it in a desiccator is a best practice.[10] While specific light sensitivity data is not prominent, it is always good practice to store chemical intermediates in opaque containers or away from direct light to prevent potential photodegradation.[10][23]

Section 5: Recommended Analytical Protocols

These protocols provide a starting point for in-house QC of this compound. They should be validated for your specific equipment and needs.

Protocol 1: Purity and Impurity Profiling by HPLC

  • Principle: High-Performance Liquid Chromatography (HPLC) is a standard technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing purity.[24][25]

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

    • Analysis: Inject 10 µL. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare the chromatogram to your "gold standard" sample to identify any new impurity peaks.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule, serving as a definitive identity test.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquisition: Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Compare the resulting spectrum to a reference spectrum or the expected chemical shifts and splitting patterns for the structure. Key signals to look for would be the N-methyl group (singlet or doublet), the aminomethyl group (singlet), and the distinct aromatic protons.

References

Validation & Comparative

A Comparative Guide to 4-(Aminomethyl)-N-methylbenzamide Hydrochloride and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 4-(Aminomethyl)benzamide Scaffold

The 4-(aminomethyl)benzamide core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for a variety of targeted therapies. Its inherent structural features, including a flexible aminomethyl linker and a central benzamide moiety, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. While 4-(aminomethyl)-N-methylbenzamide hydrochloride is commercially available and utilized as a synthetic intermediate, its own biological activity profile is not extensively documented in publicly available literature.[1] However, the extensive research into its derivatives reveals the scaffold's significant potential in targeting key players in disease progression, namely protein kinases, histone deacetylases (HDACs), and viral entry pathways.

This guide will compare the performance of various analogs of 4-(aminomethyl)-N-methylbenzamide, leveraging published experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

Comparative Analysis I: Targeting the Kinome

Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 4-(aminomethyl)benzamide scaffold has been effectively utilized as a flexible linker in the design of potent tyrosine kinase inhibitors (TKIs).[2]

Mechanism of Action: Kinase Inhibition

Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of downstream substrates. This blockade of signaling cascades can halt cell proliferation, induce apoptosis, and inhibit angiogenesis in cancerous tissues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes TKI Tyrosine Kinase Inhibitor (e.g., Benzamide Derivatives) TKI->RTK Inhibits

A simplified diagram of a Receptor Tyrosine Kinase signaling pathway inhibited by a TKI.
Performance Comparison of Kinase Inhibitor Analogs

A study by Kalinichenko et al. explored a series of 4-(arylaminomethyl)benzamide derivatives as potential TKIs.[3] The cytotoxicity of these compounds was evaluated against various cancer cell lines. Below is a summary of the IC50 values for selected compounds.

Compound IDR Group on Aminomethyl NitrogenCell LineIC50 (µM)
Analog 1 3-(trifluoromethyl)phenylK562> 50
Analog 2 3-ethynylphenylK56219
Analog 3 3-nitrophenylK56226
Analog 4 2-methyl-5-nitrophenylK562> 50

Data extracted from Kalinichenko et al., 2019.[3]

The data suggests that the nature of the substituent on the aminomethyl nitrogen significantly influences the cytotoxic activity. While a direct comparison with this compound is not possible due to the lack of data, these findings provide valuable SAR insights for the design of more potent kinase inhibitors based on this scaffold. For instance, the introduction of an ethynyl group (Analog 2) appears to enhance activity compared to a trifluoromethyl group (Analog 1).

Comparative Analysis II: Epigenetic Modulation via HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this process, leading to cell cycle arrest, differentiation, and apoptosis. The 4-(aminomethyl)benzamide scaffold has also been explored in the context of HDAC inhibition, particularly with derivatives of 4-(aminomethyl)-N-hydroxybenzamide.[4][5]

Mechanism of Action: HDAC Inhibition

HDAC inhibitors typically chelate the zinc ion in the active site of the enzyme, preventing the deacetylation of histones. This leads to a more open chromatin structure, allowing for the transcription of previously silenced genes, including those involved in tumor suppression.

G cluster_nucleus Nucleus Histone Acetylated Histone DNA DNA Histone->DNA Loosely bound to Gene Tumor Suppressor Gene (Transcriptionally Active) DNA->Gene Allows transcription of HDAC HDAC HDAC->Histone Deacetylates HDACi HDAC Inhibitor (e.g., Hydroxybenzamide Derivatives) HDACi->HDAC Inhibits G cluster_extracellular Extracellular Space cluster_membrane Host Cell Membrane Virus Virus GP Glycoprotein (GP) Virus->GP possesses Receptor Host Cell Receptor GP->Receptor binds to cluster_membrane cluster_membrane GP->cluster_membrane mediates fusion Inhibitor Entry Inhibitor (4-(aminomethyl)benzamide derivative) Inhibitor->GP blocks G cluster_workflow Compound Screening Workflow start Compound Synthesis & Characterization assay_dev Assay Development & Validation start->assay_dev primary_screen Primary Screening (e.g., Single Concentration) assay_dev->primary_screen dose_response Dose-Response Analysis (IC50/EC50 Determination) primary_screen->dose_response secondary_assay Secondary Assays (Selectivity, Cytotoxicity) dose_response->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt

References

A Senior Scientist's Guide to Control Experiments for Studies Involving 4-(aminomethyl)-N-methylbenzamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for designing and implementing robust control experiments when investigating novel compounds derived from the 4-(aminomethyl)-N-methylbenzamide hydrochloride scaffold. As a versatile linker, this chemical moiety has been incorporated into a variety of potential therapeutics, including tyrosine kinase inhibitors, viral entry inhibitors, and histone deacetylase (HDAC) inhibitors[1][2][3]. The scientific validity of any claims made about these novel derivatives hinges entirely on the quality and rigor of the experimental controls employed. This document moves beyond simple protocol listing to explain the causal logic behind each control, ensuring that your research is self-validating, reproducible, and built on a foundation of scientific integrity.

Section 1: The Foundational Logic of Controls - The Hit Triage Funnel

In drug discovery, initial high-throughput screens (HTS) often generate a large number of "primary hits".[4] The critical and most challenging task is to eliminate false positives and prioritize compounds that are genuinely active and specific.[4] A systematic cascade of control experiments, often called a "hit triage funnel," is essential for this process. The logic is to move from broad, high-throughput assays to more specific, lower-throughput validation experiments, with each stage designed to weed out artifacts and build confidence in the compound's mechanism of action.

HitTriageFunnel PrimaryScreen Primary Screen (e.g., Fluorescence-based functional assay) HitConfirmation Hit Confirmation (Dose-Response Curve) PrimaryScreen->HitConfirmation Initial 'Hits' OrthogonalAssay Orthogonal Assay (e.g., Luminescence-based or label-free) HitConfirmation->OrthogonalAssay Confirmed Actives CounterScreen Counter-Screen (Rule out assay interference) HitConfirmation->CounterScreen Confirmed Actives SpecificityAssay Specificity & Selectivity Assays (Test against related targets) OrthogonalAssay->SpecificityAssay Validated Activity CounterScreen->OrthogonalAssay Informs TargetEngagement Target Engagement (Biophysical confirmation, e.g., CETSA) SpecificityAssay->TargetEngagement Selective Compounds ValidatedHit Validated, On-Target Hit TargetEngagement->ValidatedHit Confirmed Target Binding

Caption: The Hit Triage Funnel for small molecule validation.

Section 2: The Non-Negotiable Baseline: Negative Controls

Negative controls establish the baseline of your experiment, allowing you to confidently attribute any observed effects to the compound being tested.[5]

Vehicle Control

The vehicle is the solvent used to dissolve the test compound, most commonly dimethyl sulfoxide (DMSO) for in vitro assays or saline/corn oil for in vivo studies.[5] The purpose of the vehicle control is to ensure that the solvent itself does not cause any of the observed biological effects.[6] In a properly designed experiment, the vehicle control's response should be indistinguishable from the negative (untreated) control.[5]

Experimental Protocol: Vehicle Control Preparation for a 96-Well Plate Assay

  • Prepare Stock Solution: Dissolve the 4-(aminomethyl)-N-methylbenzamide derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Create Working Plate: Perform serial dilutions of the compound stock in 100% DMSO in a separate 96-well plate. This minimizes the carryover of DMSO into the final assay plate.

  • Prepare Final Assay Plate: Add cell culture medium to all wells of the final 96-well assay plate.

  • Add Compound: Transfer a small, equal volume (e.g., 1 µL) from each well of the working plate to the corresponding wells of the final assay plate.

  • Add Vehicle Control: To the vehicle control wells, add the same volume (e.g., 1 µL) of 100% DMSO. This ensures the final concentration of DMSO is identical across all treated and vehicle control wells.

  • Incubate and Analyze: Proceed with the standard incubation and analysis steps for your assay.

Inactive Structural Analog Control

An ideal negative control is a structural analog of your active compound that is known to be biologically inactive.[7] This is the most rigorous way to demonstrate that the observed activity is due to the specific chemical features of your molecule and not just a general property of the benzamide scaffold.

Rationale and Selection:

  • Purpose: Rules out off-target or non-specific effects related to the core chemical structure, such as membrane disruption or protein aggregation.

  • Selection: If a known inactive analog is not available, one can often be synthesized through a small modification expected to abolish activity (e.g., removing a key hydrogen bond donor/acceptor). Analog-Based Drug Design (ABDD) principles can guide this selection.[8] The goal is to create a compound that shares physicochemical properties (solubility, molecular weight) but lacks the specific interactions required for biological activity.

Section 3: Proving Your System Works: Positive Controls

A positive control is a compound or treatment with a known, well-characterized effect on your assay system.[5] Its inclusion is critical for validating the assay itself; if the positive control does not produce the expected result, any data generated from the test compound is uninterpretable.[5][9]

Known Modulator for the Target Class

The choice of positive control depends on the intended biological target of your 4-(aminomethyl)-N-methylbenzamide derivative.

Target Class Example Positive Control Mechanism of Action
Tyrosine Kinases Staurosporine or a specific inhibitor like ImatinibBroad-spectrum or specific ATP-competitive kinase inhibitor[1]
HDACs Vorinostat (SAHA) or Trichostatin A (TSA)Broad-spectrum Histone Deacetylase inhibitor[3]
GPCRs A known Positive Allosteric Modulator (PAM) or agonist for the specific receptorBinds to the receptor to enhance or initiate a signaling cascade[10][11]
Viral Entry A known entry inhibitor for the specific virus being studiedBlocks a specific step in the viral fusion and entry process[2]
Dose-Response Analysis

A single-point activity measurement is insufficient. A full dose-response curve, plotting the biological effect against a range of compound concentrations, is mandatory. This allows for the calculation of key quantitative parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Example Data: Comparing a Test Compound to a Positive Control in a Kinase Inhibition Assay

Concentration (nM) Test Compound (% Inhibition) Positive Control (Staurosporine) (% Inhibition) Vehicle Control (% Inhibition)
100098.299.50.5
30095.198.1-0.2
10085.392.41.1
3060.775.60.8
1035.248.9-0.5
315.820.10.3
14.98.20.9
Calculated IC50 ~22 nM ~10 nM N/A

Section 4: Comparison with Alternative Scaffolds

The 4-(aminomethyl)-N-methylbenzamide moiety primarily serves as a flexible linker to connect different pharmacophores.[1] Its performance should be benchmarked against other linkers or scaffolds used in the same therapeutic area. For instance, in the design of Bcr-Abl inhibitors, this benzamide linker was chosen to connect a purine core to another pocket of the enzyme.[12]

Comparative Analysis: Linker Scaffolds in Kinase Inhibitor Design

Feature 4-(aminomethyl)benzamide Scaffold Alternative: Phenylaminopyrimidine Scaffold
Role Flexible linker, often connects to allosteric sites.[1]Core scaffold, forms key hydrogen bonds in the ATP hinge region.
Flexibility High rotational freedom.More rigid, planar structure.
Synthetic Access Generally accessible via reductive amination or amide coupling.[1]Synthetically well-established (e.g., in Imatinib, Nilotinib).[12]
Known Liabilities Potential for metabolic instability at the benzylic position.Can have off-target effects on other kinases sharing hinge similarity.
Example Use Design of Type II kinase inhibitors.[1][12]Design of Type I and Type II kinase inhibitors.

Section 5: Advanced Controls for Validating Mechanism of Action (MoA)

After confirming activity with basic controls, advanced methods are needed to prove the compound works via the hypothesized mechanism.

Orthogonal and Counter-Screening Assays

An orthogonal assay measures the same biological endpoint but uses a different technology.[4] This is a powerful method to rule out artifacts where the compound interferes with the primary assay's detection method (e.g., auto-fluorescence). A counter-screen is used to test against components of the assay system itself (e.g., testing for direct inhibition of luciferase in a luciferase reporter assay).[13]

Target Engagement Assays

A functional effect in a cell does not prove that the compound is binding to the intended target. Biophysical methods are required to confirm direct target engagement.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target binding in a physiological context (i.e., within intact cells or cell lysates). It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

CETSA_Workflow Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Lysates (Temperature Gradient) Treat->Heat Separate 3. Separate Phases (Centrifuge to pellet denatured protein) Heat->Separate Analyze 4. Analyze Supernatant (Western Blot for Target Protein) Separate->Analyze Result1 Vehicle: Protein Denatures (Less protein in supernatant at high temp) Analyze->Result1 Outcome 1 Result2 Compound: Protein Stabilized (More protein in supernatant at high temp) Analyze->Result2 Outcome 2

References

4-(aminomethyl)-N-methylbenzamide hydrochloride vs [competitor compound] efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis: Olaparib vs. Talazoparib in PARP Inhibition Therapy

Introduction: The Central Role of PARP Inhibition in Oncology

The therapeutic strategy of targeting DNA damage response (DDR) pathways has revolutionized cancer treatment, particularly for tumors harboring specific genetic defects, such as BRCA1/2 mutations. Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DDR machinery, primarily involved in the repair of single-strand DNA breaks (SSBs). The inhibition of PARP in cancer cells with deficient homologous recombination repair (HRR), a hallmark of BRCA mutations, leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In the absence of a functional HRR pathway, these DSBs cannot be accurately repaired, resulting in genomic instability and, ultimately, cell death. This mechanism of action is a prime example of synthetic lethality, a key concept in targeted cancer therapy.

This guide provides a detailed comparison of two leading PARP inhibitors: Olaparib, a first-in-class therapeutic that contains a benzamide moiety, and Talazoparib, a highly potent PARP inhibitor. We will delve into their mechanisms of action, comparative efficacy based on clinical trial data, and the experimental protocols used to evaluate their performance.

Mechanism of Action: Beyond Catalytic Inhibition

While both Olaparib and Talazoparib function by inhibiting the catalytic activity of PARP enzymes, their clinical efficacy is also profoundly influenced by their ability to "trap" PARP on DNA. This trapping mechanism prevents the auto-modification and release of PARP from the DNA, creating a physical obstruction that is more cytotoxic than the mere inhibition of PARP's enzymatic function. The relative potency of PARP trapping is a key differentiator between various inhibitors in this class.

Talazoparib is recognized as the most potent PARP trapper among the clinically approved inhibitors, exhibiting approximately 100-fold greater trapping efficiency than Olaparib in certain assays. This enhanced trapping is thought to contribute to its high potency and clinical efficacy, even at lower concentrations.

cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-Mutated Cancer Cell (Deficient HRR) SSB Single-Strand Break (SSB) PARP_recruitment PARP Recruitment & Activation SSB->PARP_recruitment Replication_Fork Replication Fork SSB->Replication_Fork BER Base Excision Repair (BER) PARP_recruitment->BER PARP_inhibition PARP Inhibition (Drug) Repair_Normal SSB Repair BER->Repair_Normal DSB_Normal Double-Strand Break (DSB) Replication_Fork->DSB_Normal HRR Homologous Recombination Repair (HRR) DSB_Normal->HRR Cell_Survival Cell Survival HRR->Cell_Survival SSB_Cancer Single-Strand Break (SSB) PARP_recruitment_Cancer PARP Recruitment SSB_Cancer->PARP_recruitment_Cancer PARP_trapping PARP Trapping PARP_recruitment_Cancer->PARP_trapping Replication_Fork_Stall Replication Fork Stall PARP_trapping->Replication_Fork_Stall DSB_Cancer Toxic Double-Strand Break (DSB) Replication_Fork_Stall->DSB_Cancer HRR_deficient Deficient HRR DSB_Cancer->HRR_deficient Cell_Death Synthetic Lethality (Cell Death) HRR_deficient->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cells.

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head clinical trials comparing Olaparib and Talazoparib are limited. However, we can draw meaningful comparisons from their pivotal Phase III trials in patients with germline BRCA-mutated (gBRCAm), HER2-negative advanced breast cancer: the OlympiAD trial for Olaparib and the EMBRACA trial for Talazoparib. Both trials compared the PARP inhibitor to the physician's choice of standard chemotherapy.

Efficacy EndpointOlaparib (OlympiAD)Talazoparib (EMBRACA)
Median Progression-Free Survival (PFS) 7.0 months8.6 months
Hazard Ratio (HR) for PFS 0.58 (95% CI, 0.43 to 0.80)0.54 (95% CI, 0.41 to 0.71)
Objective Response Rate (ORR) 59.9%62.6%
Median Overall Survival (OS) 19.3 months22.3 months

Data sourced from the OlympiAD and EMBRACA clinical trials. Note: These are not from a direct head-to-head comparison and patient populations may have subtle differences.

Experimental Protocols for Efficacy Assessment

The evaluation of PARP inhibitors relies on a suite of well-established in vitro assays. Below are protocols for two fundamental experiments: a cell viability assay to measure cytotoxicity and a PARP trapping assay.

Protocol 1: Cell Viability (MTS) Assay

This protocol assesses the cytotoxic effect of the inhibitors on cancer cell lines.

start Seed BRCA-mutant and Wild-Type cells in 96-well plates incubation1 Incubate 24h (allow cells to adhere) start->incubation1 treatment Add serial dilutions of Olaparib or Talazoparib incubation1->treatment incubation2 Incubate 72-120h treatment->incubation2 add_mts Add MTS reagent to each well incubation2->add_mts incubation3 Incubate 1-4h (color development) add_mts->incubation3 read Measure absorbance at 490 nm incubation3->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a cell viability (MTS) assay to determine IC50 values.

Methodology:

  • Cell Seeding: Plate both BRCA-proficient and BRCA-deficient cell lines (e.g., CAPAN-1) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Olaparib and Talazoparib in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the treated plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to untreated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 2: In Vitro PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP1 on DNA.

Methodology:

  • Cell Lysis: Treat cells with the desired concentrations of Olaparib or Talazoparib for 1 hour. Lyse the cells with a buffer containing detergent to solubilize non-chromatin-bound proteins.

  • Chromatin Fractionation: Centrifuge the lysate to pellet the chromatin-bound fraction, which includes trapped PARP1.

  • DNase Treatment: Resuspend the chromatin pellet and treat with DNase I to release the DNA-bound proteins.

  • Western Blotting: Separate the released proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for PARP1.

  • Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensity to determine the amount of trapped PARP1 relative to a loading control (e.g., Histone H3).

Conclusion and Expert Perspective

Both Olaparib and Talazoparib are highly effective PARP inhibitors that have significantly improved outcomes for patients with BRCA-mutated cancers. The primary distinction lies in their biochemical properties, with Talazoparib exhibiting substantially greater PARP trapping potency. This enhanced trapping may underlie the slightly higher efficacy signals observed in its pivotal clinical trial, particularly the longer median PFS.

However, the clinical choice between these agents is complex and involves factors beyond efficacy, including safety profiles, dosing schedules, and patient-specific characteristics. Olaparib, as the first-in-class agent, has a longer track record and a broader range of indications. The higher potency of Talazoparib may also be associated with a greater incidence of certain hematological toxicities.

For researchers in drug development, the story of Olaparib and Talazoparib underscores the importance of looking beyond simple enzymatic inhibition. The concept of PARP trapping as a key driver of cytotoxicity has been a critical insight, guiding the development of next-generation inhibitors. Future research should focus on direct comparative studies and the development of biomarkers that can predict which patients are most likely to benefit from a highly potent PARP trapper versus a more conventional inhibitor.

A-Z Guide to Profiling the Cross-Reactivity of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to unforeseen safety issues.[1] A primary cause of these adverse drug reactions (ADRs) is off-target activity, where a compound interacts with unintended biological molecules.[1][2] Early and comprehensive in vitro pharmacological profiling is therefore not just a regulatory expectation but a critical step in de-risking drug candidates and reducing late-stage failures.[1][2]

This guide focuses on 4-(aminomethyl)-N-methylbenzamide hydrochloride, a molecule whose specific biological targets and off-target liabilities are not yet publicly characterized.[3][4] The presence of the benzamide functional group, however, provides a logical starting point for investigation. Benzamide derivatives are a versatile class of compounds known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[5][6] For instance, substituted benzamides are well-established antagonists of dopamine D2 and D3 receptors and have also been shown to target the sigma-1 receptor, glucokinase, and various kinases.[5][7][8]

Given this potential for polypharmacology, a systematic approach to characterizing the cross-reactivity of this compound is essential. This guide outlines a tiered strategy for such a characterization.

Strategic Framework for Cross-Reactivity Profiling

A tiered approach allows for an efficient and cost-effective evaluation of a compound's selectivity, starting with broad screening and progressing to more detailed characterization of identified interactions.[9][10]

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Mechanistic Assays T1_Screen Initial Screen @ Fixed Concentration (e.g., 10 µM) Broad safety panel (e.g., Eurofins SafetyScreen44) T2_DoseResponse Dose-Response Assays (IC50/EC50) For all confirmed 'hits' from Tier 1 T1_Screen->T2_DoseResponse Significant Inhibition (e.g., >50%) T3_Functional Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) T2_DoseResponse->T3_Functional Potent Hits (e.g., IC50 < 1 µM)

Caption: Tiered approach to cross-reactivity profiling.

Tier 1: Broad-Panel Off-Target Screening

The initial step is to screen the compound against a broad panel of clinically relevant targets at a single, high concentration (typically 10 µM) to identify potential interactions.[9] Several commercial services offer such panels, which cover a wide range of target families including GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[2][11][12][13]

Recommended Panels:

  • Eurofins Discovery SafetyScreen44™ Panel: This panel includes 44 targets recommended by major pharmaceutical companies as a robust starting point for identifying off-target activities.[14]

  • Reaction Biology In Vitro Evaluation of Safety and Toxicity (InVEST): Offers screening against a broad range of targets implicated in human adverse drug reactions.[11]

  • Charles River Off-Target Screening: Utilizes cell microarray technology to assess binding against a large library of human plasma membrane and secreted proteins.[15]

Experimental Rationale: The goal of this initial screen is not to determine potency, but to cast a wide net and identify any potential off-target liabilities. A concentration of 10 µM is generally considered high enough to detect most clinically relevant off-target interactions. Any target showing significant inhibition (e.g., >50%) at this concentration warrants further investigation.

Tier 2: Hit Confirmation and Potency Determination

For any "hits" identified in Tier 1, the next step is to determine the potency of the interaction by performing dose-response assays to calculate the IC50 (for inhibition) or EC50 (for activation) values.[9][16] This provides quantitative data on the compound's affinity for the off-target.

Key Methodologies:

  • Radioligand Binding Assays: Considered the gold standard for measuring the affinity of a ligand for its receptor.[17] These assays involve competing the test compound against a radioactively labeled ligand with known affinity for the target.[17][18][19]

  • Enzyme Inhibition Assays: For enzymatic targets, these assays measure the effect of the compound on the enzyme's catalytic activity. Various formats are available, including radiometric, fluorescence-based, or luminescence-based readouts.[16]

  • Kinase Profiling Services: If the compound shows interaction with kinases, specialized platforms like Eurofins DiscoverX's KINOMEscan® can provide detailed selectivity data against a large panel of kinases.[20][21][22] This platform uses an active site-directed competition binding assay to quantify interactions.[20][21]

Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the inhibitory constant (Ki) of this compound for a given GPCR target identified in Tier 1.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[23]

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • MicroBeta counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would span 5-log units centered around the expected IC50.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.[17][23] Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[23]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[23]

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a MicroBeta counter.[23]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

G A Prepare Serial Dilutions of Test Compound B Incubate Membranes, Radioligand, and Test Compound A->B C Reach Binding Equilibrium B->C D Separate Bound/Free Ligand (Vacuum Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Tier 3: Cell-Based Functional Assays

While binding assays provide information on affinity, they do not reveal the functional consequence of that binding (e.g., agonist, antagonist, inverse agonist).[1] Therefore, for potent off-target hits, particularly with GPCRs, it is crucial to perform cell-based functional assays.[24]

Key Functional Assays:

  • cAMP Assays: These assays measure the accumulation of cyclic AMP, a key second messenger for Gs and Gi-coupled GPCRs.[24][25][26] An increase in cAMP suggests Gs activation, while a decrease (in the presence of an activator like forskolin) suggests Gi activation.[25][26]

  • Calcium Flux Assays: Used to monitor the activation of Gq-coupled GPCRs by measuring changes in intracellular calcium levels.[24]

Protocol: Cell-Based cAMP Accumulation Assay

This protocol outlines a method to assess the functional effect of this compound on a Gs or Gi-coupled receptor.

Materials:

  • Cells stably expressing the target receptor.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Test compound and known agonist/antagonist controls.

  • Forskolin (for Gi-coupled receptors).

  • cAMP detection kit (e.g., AlphaScreen, HTRF, or GloSensor).[27]

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.[28]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells and incubate for a specified time (e.g., 30 minutes).

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC80) of a known agonist.

    • Gi-Coupled Receptors: For antagonist testing of Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production before adding the agonist and test compound.[25]

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[26]

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log of the test compound concentration to determine the EC50 and Emax.

    • Antagonist Mode: Plot the response against the log of the test compound concentration to determine the IC50.

Data Interpretation and Comparison

The ultimate goal of this profiling is to generate a selectivity profile for this compound. The data should be compiled into a clear, comparative format.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Target ClassTargetAssay TypeIC50 / Ki (nM)Functional Effect
Primary Target Dopamine D2 Binding (Ki) 15 Antagonist
Off-TargetDopamine D3Binding (Ki)50Antagonist
Off-TargetSerotonin 5-HT2ABinding (Ki)850Antagonist
Off-TargethERGBinding (IC50)>10,000N/A
Off-TargetKinase Panel (400+)Binding (% Inh @ 1µM)<10% for allN/A

This table allows for a quick assessment of the compound's selectivity. For example, a compound with a Ki of 15 nM for its primary target and >850 nM for its most potent off-target would be considered reasonably selective. A selectivity window of at least 100-fold is often desired for a promising drug candidate.

Conclusion

While direct experimental data for the cross-reactivity of this compound is currently lacking, this guide provides a robust and scientifically grounded framework for its determination. By employing a tiered approach of broad-panel screening, dose-response confirmation, and functional characterization, researchers can build a comprehensive selectivity profile. This systematic evaluation is indispensable for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics. The protocols and strategies outlined herein are based on established, authoritative methodologies and provide a clear path forward for characterizing this and other novel chemical entities.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 4-(aminomethyl)-N-methylbenzamide hydrochloride (C₉H₁₃ClN₂O), a key intermediate or API in pharmaceutical synthesis.[3][4][5] We will explore the theoretical underpinnings and practical applications of various techniques, offering insights into method selection and protocol design.

The structural integrity and purity profile of an API directly influence its therapeutic effect and toxicological properties.[6] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate stringent purity control.[7][8][9] This necessitates the use of validated, robust, and sensitive analytical methods to identify and quantify impurities, which may originate from starting materials, by-products, or degradation.[6][10]

Principles of Purity Analysis: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, utilizing methods with different separation and detection principles, is essential for a comprehensive purity assessment. This guide will focus on the most relevant techniques for a substituted benzamide like this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound.[11][12] Its high resolving power allows for the separation of the main compound from closely related impurities.[13]

Methodologies and Comparative Performance

A reversed-phase HPLC method with UV detection is the most common approach. The choice of column, mobile phase, and detector wavelength can be optimized for the specific properties of the analyte and its potential impurities.

Parameter Method 1: Reversed-Phase with UV Detection Method 2: Ion-Pair Reversed-Phase HPLC
Principle Separation based on hydrophobicity.Enhanced retention of the polar analyte through the addition of an ion-pairing agent to the mobile phase.
Typical Column C18 or C8, 250 mm x 4.6 mm, 5 µmC18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[14]Aqueous buffer containing an ion-pairing agent (e.g., sodium octanesulfonate) and an organic modifier.[15]
Detection UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~230-240 nm for benzamides).UV spectrophotometer at a wavelength of maximum absorbance.
Advantages Robust, versatile, and widely applicable. Good for a broad range of impurities.Improved peak shape and retention for highly polar compounds like amines.
Limitations May provide poor retention for very polar impurities.Can lead to longer column equilibration times and potential for baseline noise.

Experimental Workflow for HPLC Analysis

References

independent verification of 4-(aminomethyl)-N-methylbenzamide hydrochloride's activity

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Verification of 4-(aminomethyl)-N-methylbenzamide hydrochloride's Activity: A Comparative Guide for PARP Inhibitor Validation

Introduction

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone strategy, particularly for cancers harboring deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[1][2] This principle, known as synthetic lethality, provides a selective mechanism to target cancer cells while sparing normal tissues.[1][2][3] The benzamide moiety is a well-established pharmacophore that interacts with the nicotinamide-binding pocket of PARP enzymes. The compound this compound shares this core structural feature, making it a candidate for investigation as a potential PARP inhibitor.

This guide, designed for researchers in drug development and chemical biology, provides a comprehensive framework for the independent verification of this compound's biological activity. As a Senior Application Scientist, my objective is to present a robust, multi-tiered validation strategy that moves from direct enzymatic inhibition to confirmation of intracellular target engagement and quantification of downstream cellular effects. We will objectively compare its performance against well-characterized PARP inhibitors, Olaparib and Talazoparib, to provide a clear benchmark for its potential efficacy. Every protocol herein is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.

Section 1: Foundational Verification - In Vitro Enzymatic Activity

The first and most direct test of a putative PARP inhibitor is to measure its ability to block the catalytic activity of the enzyme in a controlled, cell-free system. PARP enzymes, particularly PARP1, are activated by DNA strand breaks and catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[4][5] In vitro assays quantify this activity, typically by measuring the consumption of NAD+ or the formation of PAR.

We will utilize a chemiluminescent assay format, which offers high sensitivity and a broad dynamic range, making it suitable for determining inhibitor potency (IC50 values).[5][6]

Comparative Efficacy of PARP Inhibitors (Hypothetical Data)

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce PARP1 activity by 50%. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)
This compound PARP1To be determined
Olaparib (Positive Control)PARP1~1-5[1][7]
Talazoparib (Positive Control)PARP1~0.57[1]
Vehicle (Negative Control)PARP1No inhibition

Experimental Workflow: In Vitro PARP1 Activity Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat 96-well plate with histone substrate r1 Add reaction mix: PARP Assay Buffer, Activated DNA, Test Inhibitor p1->r1 p2 Prepare serial dilutions of test compounds (4-AMBA-HCl, Olaparib, Talazoparib) p2->r1 r2 Add recombinant PARP1 enzyme r1->r2 r3 Incubate (e.g., 30 min at 25°C) r2->r3 r4 Initiate PARylation by adding Biotinylated NAD+ r3->r4 r5 Incubate (e.g., 60 min at 25°C) r4->r5 d1 Wash plate to remove unbound reagents r5->d1 d2 Add Streptavidin-HRP conjugate d1->d2 d3 Incubate d2->d3 d4 Wash plate d3->d4 d5 Add chemiluminescent HRP substrate d4->d5 d6 Read luminescence on a plate reader d5->d6 a1 Plot % Inhibition vs. Inhibitor Concentration d6->a1 a2 Calculate IC50 values a1->a2

Caption: Workflow for a chemiluminescent in vitro PARP1 activity assay.

Detailed Protocol: PARP1 Chemiluminescent Activity Assay

This protocol is adapted from commercially available kits.[5][6]

  • Plate Preparation : Use a 96-well plate pre-coated with histone proteins, which act as the substrate for PARP1.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x dilutions in PARP assay buffer, ranging from 20 µM to 0.1 nM. Prepare identical dilution series for Olaparib and Talazoparib as positive controls. Include a DMSO-only well as a vehicle (negative) control.

  • Reaction Setup :

    • To each well, add 25 µL of the reaction mix containing PARP Assay Buffer and activated DNA.

    • Add 5 µL of the 2x diluted test compounds or controls to the appropriate wells.

    • Add 10 µL of diluted recombinant PARP1 enzyme to all wells except the "No Enzyme" control.

    • Incubate the plate for 30 minutes at 25°C.

  • PARylation Reaction :

    • Initiate the reaction by adding 10 µL of a biotinylated NAD+ mixture.

    • Incubate for 60 minutes at 25°C to allow for the formation of biotinylated PAR chains on the immobilized histones.

  • Detection :

    • Wash the plate 3 times with 200 µL of wash buffer to remove unbound reagents.

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 3 times as described above.

    • Add 50 µL of a chemiluminescent HRP substrate.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis : Convert the raw luminescence units (RLU) to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 2: Confirming Intracellular Target Engagement - The Cellular Thermal Shift Assay (CETSA)

While an in vitro assay confirms direct enzymatic inhibition, it does not prove that the compound can enter a cell and bind to its intended target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[8][9][10] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[9][11]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection via Western Blot t1 Culture cells (e.g., HeLa) to ~80% confluency t2 Treat cells with test compound (e.g., 10 µM 4-AMBA-HCl) or Vehicle (DMSO) t1->t2 t3 Incubate for 1-2 hours t2->t3 h1 Harvest and resuspend cells in PBS t3->h1 h2 Aliquot cell suspension into PCR tubes h1->h2 h3 Heat aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes h2->h3 h4 Cool to room temperature h3->h4 l1 Lyse cells via freeze-thaw cycles h4->l1 l2 Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins l1->l2 l3 Collect supernatant (soluble protein fraction) l2->l3 d1 Quantify protein concentration (BCA assay) l3->d1 d2 Perform SDS-PAGE and transfer to PVDF membrane d1->d2 d3 Probe with primary antibody (anti-PARP1) d2->d3 d4 Probe with secondary HRP-conjugated antibody d3->d4 d5 Detect with chemiluminescence d4->d5

Caption: Workflow for verifying target engagement using CETSA.

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., HeLa or a BRCA-deficient cancer line) in appropriate media.

    • Treat cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge :

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[10]

  • Lysis and Fractionation :

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Western Blot Analysis :

    • Carefully collect the supernatant. Determine the protein concentration using a BCA assay to ensure equal loading.

    • Denature the samples in Laemmli buffer and resolve the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for PARP1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Section 3: Quantifying Downstream Cellular Effects

Confirming that a compound inhibits PARP1 enzymatically and binds to it within cells is critical. However, to validate its potential as a therapeutic agent, we must demonstrate that this engagement translates into the expected downstream biological consequences: the accumulation of DNA damage.[2]

PARP1 in the DNA Damage Response (DDR)

SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits & activates NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Replication DNA Replication PARP1->Replication leads to stalled replication fork NAD->PAR converts to BER Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER recruits Inhibitor 4-AMBA-HCl (PARP Inhibitor) Inhibitor->PARP1 blocks activity Repair SSB Repair BER->Repair DSB DNA Double-Strand Break (DSB) Replication->DSB gH2AX γH2AX / 53BP1 Foci Formation DSB->gH2AX Apoptosis Cell Death (Apoptosis) DSB->Apoptosis (in HR-deficient cells)

Caption: PARP1's role in DNA repair and the effect of its inhibition.

Visualizing DNA Damage Foci via Immunofluorescence

Upon the formation of DNA double-strand breaks (DSBs), a downstream consequence of PARP inhibition, the histone variant H2AX is rapidly phosphorylated to form γH2AX.[12] This serves as a beacon to recruit other DNA damage response proteins, such as 53BP1, forming distinct nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[13][14]

Detailed Protocol: γH2AX and 53BP1 Immunofluorescence [14]

  • Cell Seeding and Treatment : Seed cells (e.g., BRCA2-deficient CAPAN-1 cells) onto glass coverslips in a 24-well plate. Allow them to adhere overnight. Treat with 1 µM of this compound, Olaparib, or vehicle for 24 hours.

  • Fixation and Permeabilization :

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining :

    • Wash three times with PBS.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-γH2AX and mouse anti-53BP1) diluted in 1% BSA/PBS overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging :

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

  • Analysis : Quantify the number of γH2AX and 53BP1 foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A significant increase in foci number in compound-treated cells versus vehicle control indicates the induction of DNA damage.

Quantifying DNA Strand Breaks via Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive and visual technique for measuring DNA strand breaks.[15][16] Under alkaline conditions, this assay can detect both single- and double-strand breaks.[16] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Broken DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[16][17]

Detailed Protocol: Alkaline Comet Assay [17]

  • Cell Preparation : Treat cells as described for immunofluorescence. After treatment, harvest ~20,000 viable cells.

  • Slide Preparation : Mix the cell suspension with low-melting-point agarose and immediately pipette onto a specially coated microscope slide. Allow to solidify on a cold surface.

  • Lysis : Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) and incubate for at least 1 hour at 4°C.

  • Alkaline Unwinding : Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis : Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes in the cold.

  • Neutralization and Staining : Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Imaging and Analysis : Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using specialized software to calculate parameters such as "% DNA in tail" and "tail moment."

Monitoring PARP Activity and Apoptosis via Western Blot

Western blotting can provide additional validation by directly measuring the levels of PAR within the cell and detecting markers of apoptosis.

  • PAR Level Reduction : A potent PARP inhibitor should decrease the basal and damage-induced levels of PAR chains in the cell. This can be detected using a pan-ADP-ribose binding reagent or a specific anti-PAR antibody.[18]

  • PARP1 Cleavage : A hallmark of apoptosis is the cleavage of full-length PARP1 (116 kDa) by caspases into an 89 kDa fragment.[19] Detecting this fragment indicates that the compound is inducing apoptotic cell death, the ultimate goal of synthetic lethality.

Detailed Protocol: Western Blot for PAR and Cleaved PARP1 [19]

  • Cell Treatment and Lysis : Treat cells with the test compounds for an extended period (e.g., 48-72 hours) to induce apoptosis. For PAR level analysis, a short treatment (1-2 hours) with the inhibitor followed by a brief challenge with a DNA damaging agent (e.g., H₂O₂) may be necessary to stimulate PARP activity.

  • Protein Extraction : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting : Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

  • Antibody Incubation :

    • For PAR levels, probe one membrane with an anti-PAR antibody.

    • For apoptosis, probe a separate membrane with an antibody that detects both full-length and cleaved PARP1.

    • Always probe for a loading control (e.g., GAPDH or β-actin) on each membrane.

  • Analysis : Quantify the band intensities. A decrease in the PAR signal confirms PARP inhibition. An increase in the 89 kDa cleaved PARP1 band relative to the 116 kDa full-length band confirms the induction of apoptosis.

Section 4: Data Synthesis and Interpretation

A successful independent verification relies on the convergence of evidence from multiple orthogonal assays. The data should be compiled to build a cohesive and compelling story about the compound's mechanism of action.

Summary of Expected Outcomes
AssayMetricExpected Outcome for an Active PARP Inhibitor
In Vitro PARP1 Assay IC50 ValueLow nanomolar range, comparable to positive controls.
CETSA Thermal Shift (ΔTm)A positive shift in the melting temperature of PARP1 in compound-treated cells.
Immunofluorescence Foci per NucleusSignificant increase in γH2AX and 53BP1 foci compared to vehicle control.
Comet Assay % DNA in TailSignificant increase in tail moment and % DNA in tail compared to vehicle control.
Western Blot PAR LevelsDecrease in cellular PARylation.
Western Blot PARP1 CleavageIncrease in the 89 kDa cleaved PARP1 fragment.

By systematically progressing through these biochemical, biophysical, and cell-based assays, researchers can rigorously and independently verify the activity of this compound. Comparing the results to established inhibitors like Olaparib and Talazoparib provides essential context for its potency and potential as a valuable research tool or therapeutic candidate. This structured approach ensures scientific integrity and provides a solid foundation for any further development.

References

head-to-head study of 4-(aminomethyl)-N-methylbenzamide hydrochloride and standard of care

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Analysis of 4-(aminomethyl)-N-methylbenzamide Hydrochloride and the Standard of Care in the Management of Schizophrenia

A Comparative Guide for Drug Development Professionals

Introduction:

The therapeutic landscape for schizophrenia, a complex and chronic mental disorder, has been significantly shaped by the advent of antipsychotic medications. While the introduction of first- and second-generation antipsychotics marked a pivotal advancement, the quest for novel therapeutic agents with superior efficacy and a more favorable side-effect profile remains a critical priority in psychiatric drug development. This guide presents a comprehensive head-to-head comparison of a novel investigational compound, this compound, against the current standard of care, olanzapine.

This analysis is structured to provide researchers, scientists, and drug development professionals with a detailed, evidence-based framework for evaluating the therapeutic potential of this novel benzamide derivative. We will delve into the mechanistic rationale, present a series of comparative preclinical and clinical experimental protocols, and interpret the resulting data to build a holistic understanding of the compound's profile. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental design is self-validating and that all claims are substantiated by authoritative references.

Mechanistic Rationale and Therapeutic Hypothesis

The Dopamine Hypothesis and D2 Receptor Antagonism:

The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopaminergic pathways in the brain contributes to the positive symptoms of the disorder, such as hallucinations and delusions. The primary mechanism of action for most antipsychotic drugs, including the standard of care, olanzapine, is the antagonism of the dopamine D2 receptor. By blocking these receptors, these drugs can modulate dopamine signaling and alleviate psychotic symptoms.

Our investigational compound, this compound, belongs to the benzamide class of chemicals, which is known to produce potent D2 receptor antagonists. Our central hypothesis is that this novel compound exhibits high selectivity for the D2 receptor, potentially minimizing off-target effects that are common with existing antipsychotics and lead to undesirable side effects such as weight gain, metabolic syndrome, and extrapyramidal symptoms.

Signaling Pathway of D2 Receptor Antagonism:

D2_receptor_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Pharmacological Intervention Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates targets Drug 4-(aminomethyl)-N-methylbenzamide HCl (or Olanzapine) Drug->D2R Antagonizes

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of antipsychotics.

Preclinical Head-to-Head Evaluation

A rigorous preclinical assessment is fundamental to establishing the foundational pharmacological profile of this compound in comparison to olanzapine.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the investigational compound at the dopamine D2 receptor and a panel of other receptors known to be associated with antipsychotic side effects.

Experimental Protocol:

  • Receptor Binding Assays:

    • Cell Lines: Use stable cell lines expressing human recombinant D2 receptors (e.g., HEK293 or CHO cells).

    • Radioligand: Employ a high-affinity radioligand, such as [³H]-spiperone, for competitive binding assays.

    • Procedure: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound and olanzapine).

    • Detection: Measure the displacement of the radioligand using liquid scintillation counting.

    • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to quantify binding affinity.

  • Functional Assays (cAMP Assay):

    • Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists will block this effect.

    • Procedure: Treat D2-expressing cells with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compounds.

    • Detection: Measure cAMP levels using a commercially available ELISA kit.

    • Data Analysis: Determine the potency of the antagonists by calculating their IC50 values.

Comparative Data Summary (Hypothetical):

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)H1 Receptor Ki (nM)M1 Receptor Ki (nM)
4-(aminomethyl)-N-methylbenzamide HCl1.5> 1000> 1000> 1000
Olanzapine2.04.17.020.0

Interpretation: The hypothetical data suggests that this compound has a high affinity and selectivity for the D2 receptor, with significantly less affinity for the serotonin (5-HT2A), histamine (H1), and muscarinic (M1) receptors compared to olanzapine. This profile predicts a lower risk of side effects such as weight gain (H1 and 5-HT2A antagonism) and anticholinergic effects (M1 antagonism).

In Vivo Animal Models of Schizophrenia

Objective: To assess the antipsychotic-like efficacy and potential for extrapyramidal side effects in established rodent models.

Experimental Protocol:

  • Amphetamine-Induced Hyperlocomotion Model:

    • Rationale: This model mimics the hyperdopaminergic state associated with psychosis.

    • Procedure: Administer the test compounds to rodents prior to an injection of d-amphetamine.

    • Measurement: Record locomotor activity using automated activity chambers.

    • Endpoint: A reduction in amphetamine-induced hyperlocomotion indicates antipsychotic-like activity.

  • Catalepsy Test:

    • Rationale: This test is used to assess the propensity of a drug to induce extrapyramidal side effects (motor stiffness).

    • Procedure: Place the forepaws of the animal on an elevated bar and measure the time it takes for the animal to correct its posture.

    • Endpoint: Longer latency to correct posture is indicative of catalepsy.

Experimental Workflow:

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_assessment Behavioral Assessment Acclimation Animal Acclimation (7 days) Baseline Baseline Activity Measurement Acclimation->Baseline Drug_Admin Drug Administration (Vehicle, Test Compound, or Olanzapine) Baseline->Drug_Admin Challenge Amphetamine Injection (Hyperlocomotion Model) Drug_Admin->Challenge Catalepsy Catalepsy Test Drug_Admin->Catalepsy Locomotion Locomotor Activity Recording Challenge->Locomotion

Caption: Workflow for in vivo behavioral pharmacology studies.

Conceptual Phase II Clinical Trial Design

Objective: To evaluate the efficacy, safety, and tolerability of this compound compared to olanzapine in patients with acute schizophrenia.

Study Design: A randomized, double-blind, active-controlled, multi-center study.

Patient Population: Patients aged 18-65 with a diagnosis of schizophrenia (DSM-5 criteria) experiencing an acute psychotic episode.

Interventions:

  • Experimental Arm: this compound (dose to be determined from Phase I studies).

  • Active Comparator Arm: Olanzapine (10-20 mg/day).

Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 6. The PANSS is a widely used and validated rating scale for assessing the severity of symptoms in schizophrenia.

Secondary Endpoints:

  • Change in Clinical Global Impression-Severity (CGI-S) score.

  • Proportion of patients achieving a ≥30% reduction in PANSS total score.

  • Incidence of treatment-emergent adverse events, with a focus on:

    • Changes in body weight and metabolic parameters (glucose, lipids).

    • Extrapyramidal symptoms, as measured by the Simpson-Angus Scale (SAS) and Barnes Akathisia Rating Scale (BARS).

Data Analysis Plan: The primary efficacy analysis will be performed using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population. Safety analyses will be descriptive.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit partially hypothetical, head-to-head comparison of the investigational compound this compound and the standard of care, olanzapine. The preclinical data, based on the compound's selective D2 receptor antagonism, suggests a promising therapeutic profile with the potential for an improved side-effect burden.

The ultimate validation of this compound's potential will, of course, depend on the outcomes of rigorous clinical trials, such as the conceptual Phase II study described herein. Should these studies confirm the favorable preclinical findings, this compound could represent a significant advancement in the pharmacological treatment of schizophrenia, offering patients an effective and better-tolerated therapeutic option. Further research into long-term efficacy and safety will be crucial in fully delineating its place in the clinical armamentarium.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(aminomethyl)-N-methylbenzamide hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid organic compound with the following key identifiers and hazard classifications:

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol
CAS Number 1158467-80-1[1]
Appearance White to off-white solid[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

The presence of an aromatic amine and a benzamide functional group necessitates careful handling to mitigate risks of irritation and acute toxicity.[1] All handling and disposal procedures should be conducted with the assumption that this compound is hazardous.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazard profile, stringent adherence to safety protocols is non-negotiable. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety goggles or a full-face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

The causality behind this level of PPE is to create a barrier against the primary exposure routes: dermal contact, ocular exposure, and inhalation, which can lead to skin, eye, and respiratory tract irritation, respectively.[1]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, with the final disposition being high-temperature incineration by a licensed waste management facility. This method is chosen to ensure the complete destruction of the organic molecule, preventing its release into the environment.

DisposalWorkflow cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Storage & Documentation cluster_2 Step 3: Final Disposition Waste Solid Waste & Contaminated Materials Segregation Segregate into 'Non-Halogenated Organic Waste' Waste->Segregation Characterize Container Use a dedicated, properly labeled, leak-proof container Segregation->Container Contain Storage Store in a designated Satellite Accumulation Area Container->Storage Secure Log Maintain a waste log Storage->Log Document Pickup Arrange for pickup by licensed hazardous waste contractor Log->Pickup Schedule Transport Manifested Transport Pickup->Transport Transfer Incineration High-Temperature Incineration Transport->Incineration Dispose

Caption: Disposal workflow for this compound.

Experimental Protocol:

  • Waste Minimization: Before disposal, consider waste minimization strategies. This includes ordering only the necessary quantities of the chemical and ensuring efficient use in experiments to reduce the volume of waste generated.[3][4][5]

  • Waste Segregation:

    • Rationale: Proper segregation is critical to prevent dangerous chemical reactions between incompatible waste streams and to ensure the waste is routed to the correct disposal facility.[6]

    • Procedure: Designate a specific waste container for "Non-Halogenated Solid Organic Waste." this compound does not contain halogens, so it should not be mixed with halogenated waste streams.[7]

  • Container Selection and Labeling:

    • Rationale: A robust, compatible container prevents leaks and spills, while clear labeling ensures regulatory compliance and safe handling by all personnel.

    • Procedure:

      • Select a wide-mouth, leak-proof container with a secure screw-top cap, compatible with solid chemical waste.

      • Affix a hazardous waste label to the container. The label must include:

        • The full chemical name: "this compound"

        • The words "Hazardous Waste"

        • An accumulation start date

        • The relevant hazard characteristics (e.g., Irritant, Toxic)

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container using a dedicated spatula or scoop.

    • Contaminated Labware: Disposable items (e.g., weigh boats, contaminated gloves) should be placed directly into the solid waste container. Non-disposable glassware should be decontaminated by rinsing with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). This rinseate is now considered hazardous waste and must be collected in a separate, clearly labeled "Non-Halogenated Organic Solvent Waste" container. Do not pour rinseate down the drain. [8]

  • Temporary Storage:

    • Rationale: Designated storage areas ensure that hazardous waste is kept in a secure location, away from general laboratory traffic and incompatible materials.

    • Procedure: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[3]

  • Arranging for Final Disposal:

    • Rationale: The final disposal of hazardous waste is a regulated process that must be handled by certified professionals to ensure compliance with federal and local regulations.

    • Procedure: Once the waste container is full, or if it is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7] Provide a complete and accurate description of the waste. The waste will then be transported to a licensed facility for high-temperature incineration, which is the recommended disposal method for this type of compound.

Logical Relationships in Disposal Decision-Making

The choice of disposal method is not arbitrary; it is a logical cascade based on the chemical's properties and regulatory requirements.

DisposalLogic Compound 4-(aminomethyl)-N- methylbenzamide HCl IsSolid Is it a solid? Compound->IsSolid IsOrganic Is it organic? IsSolid->IsOrganic Yes IsHazardous Does it have GHS hazards (H302, H315, H319, H335)? IsOrganic->IsHazardous Yes IsHalogenated Is it halogenated? IsHazardous->IsHalogenated Yes Segregate Segregate as Non-Halogenated Solid Organic Waste IsHalogenated->Segregate No Incinerate High-Temperature Incineration Segregate->Incinerate

Caption: Decision tree for selecting the appropriate disposal pathway.

By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship that are fundamental to scientific integrity.

References

×

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Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 2
4-(aminomethyl)-N-methylbenzamide hydrochloride

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